molecular formula C13H12N3NaO6S B1260381 Cefacetrile sodium CAS No. 23239-41-0

Cefacetrile sodium

Número de catálogo: B1260381
Número CAS: 23239-41-0
Peso molecular: 361.31 g/mol
Clave InChI: GXCRUTWHNMMJEK-WYUVZMMLSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefacetrile sodium is an organic molecular entity.
Cephacetrile Sodium is the sodium salt form of cephacetrile, a broad-spectrum first-generation cephalosporin with antibacterial activity. Cephacetrile binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A derivative of 7-aminocephalosporanic acid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRUTWHNMMJEK-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt)
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

361.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-41-0
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHACETRILE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Mechanism of Cefacetrile Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefacetrile sodium, a first-generation cephalosporin antibiotic, has been a subject of interest for its efficacy against a range of bacterial pathogens. This technical guide provides an in-depth exploration of its synthesis pathway, starting from the key intermediate 7-aminocephalosporanic acid (7-ACA), and delves into its mechanism of action at the molecular level. Detailed experimental protocols, quantitative data on synthesis yields and antibacterial efficacy, and visualizations of the core chemical and biological processes are presented to serve as a comprehensive resource for professionals in the field of drug development and microbiology.

Introduction

Cefacetrile is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and some Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3] This guide will elucidate the chemical synthesis of this compound and its molecular mechanism of action, providing the necessary detailed information for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts with the naturally derived 7-aminocephalosporanic acid (7-ACA), which forms the core of most cephalosporin antibiotics.[4] The key transformation involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride.

Synthesis Pathway

The primary reaction for the synthesis of Cefacetrile involves the reaction of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride in the presence of a base, typically tributylamine, in a suitable solvent such as dichloromethane.[1] The resulting 7-(2-cyanoacetamido)cephalosporanic acid is then purified and converted to its sodium salt to enhance its stability and solubility for pharmaceutical applications.

Synthesis_Pathway 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Reaction Acylation Reaction 7-ACA->Reaction Cyanoacetyl_chloride Cyanoacetyl Chloride Cyanoacetyl_chloride->Reaction Tributylamine Tributylamine (Base) Tributylamine->Reaction Dichloromethane Dichloromethane (Solvent) Dichloromethane->Reaction Cefacetrile_acid 7-(2-cyanoacetamido)cephalosporanic Acid Reaction->Cefacetrile_acid Salt_formation Salt Formation Cefacetrile_acid->Salt_formation Sodium_hydroxide Sodium Hydroxide Sodium_hydroxide->Salt_formation Cefacetrile_sodium This compound Salt_formation->Cefacetrile_sodium

Figure 1: Synthesis Pathway of this compound.
Experimental Protocols

Protocol 1: Synthesis of 7-(2-cyanoacetamido)cephalosporanic acid

This protocol is adapted from a general manufacturing process for Cefacetrile.[5]

  • Reaction Setup: In a suitable reaction vessel, suspend 7-aminocephalosporanic acid (7-ACA) in dichloromethane.

  • Base Addition: Add tributylamine to the suspension at 0°C with stirring.

  • Acylation: Slowly add a solution of cyanoacetyl chloride in dichloromethane to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Continue stirring the reaction mixture for 30 minutes at 0°C, followed by 30 minutes at 20°C.

  • Work-up: Evaporate the solvent under vacuum. Dissolve the residue in a 10% aqueous solution of dipotassium hydrogen phosphate.

  • Extraction: Wash the aqueous phase with ethyl acetate. Acidify the aqueous phase to pH 2.0 with concentrated hydrochloric acid and extract the product with ethyl acetate.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude product.

  • Purification: Purify the crude 7-(2-cyanoacetamido)cephalosporanic acid by silica gel chromatography, eluting with a mixture of chloroform and acetone (e.g., 7:3 v/v).

Protocol 2: Conversion to this compound

  • Suspension: Suspend the purified 7-(2-cyanoacetamido)cephalosporanic acid in distilled water.

  • Salt Formation: Add a stoichiometric amount of 1N sodium hydroxide solution dropwise with stirring to form the sodium salt.

  • Isolation: The this compound can be isolated by lyophilization or precipitation with a suitable anti-solvent.

Quantitative Data for Synthesis
ParameterValueReference
Molar Mass (7-ACA)272.28 g/mol
Molar Mass (Cyanoacetyl chloride)103.49 g/mol
Molar Mass (Cefacetrile)339.32 g/mol [3]
Molar Mass (this compound)361.30 g/mol
Example Molar Ratios
7-ACA0.05 mol[5]
Tributylamine0.12 mol[5]
Cyanoacetylchloride0.07 mol[5]
Reported Yield
Crude 7-cyanoacetylamino-cephalosporanic acid~87% (based on provided masses)[5]

Mechanism of Action

Cefacetrile, as a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This action is primarily achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[3]

Signaling Pathway and Molecular Interactions

The structural integrity of the bacterial cell wall is maintained by a cross-linked peptidoglycan layer. The final step in the synthesis of this layer, the transpeptidation reaction, is catalyzed by PBPs. Cefacetrile, with its β-lactam ring, mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. This mimicry allows Cefacetrile to bind to the active site of PBPs, leading to the acylation of a critical serine residue within the enzyme's active site. This forms a stable, inactive acyl-enzyme complex, effectively halting the cross-linking of the peptidoglycan chains. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Cefacetrile Cefacetrile PBP Penicillin-Binding Proteins (PBPs) Cefacetrile->PBP Binds to & Inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking Cefacetrile->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Leads to

Figure 2: Mechanism of Action of Cefacetrile.
Antibacterial Spectrum and Efficacy

Cefacetrile is effective against a range of Gram-positive bacteria and has moderate activity against some Gram-negative species. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of Cefacetrile Against Key Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus-< 1[6]
Streptococcus pyogenes-< 1[6]

Note: More extensive and specific MIC data for a wider range of clinical isolates would require access to dedicated antimicrobial susceptibility testing databases.

Penicillin-Binding Protein Affinity

Conclusion

This technical guide has provided a detailed overview of the synthesis and mechanism of action of this compound. The synthesis from 7-ACA is a well-established process, and the mechanism of action, centered on the inhibition of bacterial cell wall synthesis via PBP inactivation, is characteristic of β-lactam antibiotics. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research to delineate the specific PBP binding profile of Cefacetrile and to expand the publicly available MIC data against a broader range of contemporary clinical isolates would be beneficial for a more complete understanding of its therapeutic potential.

References

Physicochemical Properties of Cefacetrile Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key processes to support laboratory research and formulation development.

Chemical and Physical Properties

This compound is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum antibiotic.[1][2] Its fundamental properties are crucial for understanding its behavior in various experimental and physiological systems. Key quantitative data are summarized below.

PropertyDataReference(s)
IUPAC Name sodium (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[3]
CAS Number 23239-41-0[1][2][3][4][5]
Molecular Formula C₁₃H₁₂N₃NaO₆S[3][4]
Molecular Weight 361.31 g/mol [1][3]
Appearance White to pale beige solid powder[1][5]
Melting Point >167°C (with decomposition)[5]
LogP (Cefacetrile) -0.45[6]
Solubility (Cefacetrile) 2.43 g/L (in water)[6]
Solubility (this compound) Slightly soluble in DMF and DMSO[5]

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6] The process begins with the drug's ability to penetrate the bacterial cell wall and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3][6] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[3][6] The disruption of this critical structural process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[2][3][6]

cluster_drug Drug Action cluster_cell Bacterial Cell Process A This compound B Binds to Penicillin-Binding Proteins (PBPs) A->B C Inactivation of PBPs B->C D Inhibition of Peptidoglycan Cross-linking C->D E Bacterial Cell Wall Weakening D->E F Cell Lysis and Death E->F

Mechanism of action of this compound.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail common methodologies for assessing solubility, melting point, and stability.

Solubility Determination (Shake-Flask HPLC Method)

The equilibrium solubility of this compound can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC). This method is widely accepted for its accuracy and reproducibility.[7][8]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, DMSO).

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately filter the aliquot using a 0.22 µm syringe filter compatible with the solvent.

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the diluted sample into a validated HPLC system with a UV detector. The concentration is determined by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure precision.[7]

A Add Excess this compound to Solvent B Equilibrate in Thermostatic Shaker (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Sample with Mobile Phase D->E F Analyze by HPLC-UV E->F G Calculate Solubility vs. Calibration Curve F->G

Workflow for HPLC-based solubility determination.
Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[9] For crystalline solids, a sharp melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[10] The capillary method is a standard pharmacopeial technique.[11][12]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the powder into a tight column approximately 2.5-3.5 mm high.[10][11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.

  • Measurement: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[11][12]

  • Observation & Recording: Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle liquefies (clear point). The recorded melting range is the interval between these two temperatures.[10][11]

A Prepare Dry, Powdered Sample B Pack Sample into Capillary Tube (2.5-3.5 mm) A->B C Insert Tube into Melting Point Apparatus B->C D Heat Rapidly to ~10°C below Expected M.P. C->D E Heat Slowly (1-2°C / min) D->E F Observe and Record Melting Range (Onset to Clear Point) E->F G Result: Melting Point Range F->G

Workflow for capillary melting point determination.
Stability-Indicating Analysis (Forced Degradation Study)

Stability-indicating methods are crucial for identifying the degradation products of a drug and quantifying the active pharmaceutical ingredient (API) without interference.[13] A forced degradation study is the first step in developing such a method, typically using HPLC.[14][15]

Methodology:

  • Stress Conditions: Prepare solutions of this compound and subject them to a variety of stress conditions as per ICH guidelines.[15] This typically includes:

    • Acid Hydrolysis: 0.1 M HCl at a controlled temperature.

    • Base Hydrolysis: 0.1 M NaOH at a controlled temperature.

    • Oxidation: 3-30% H₂O₂ at a controlled temperature.

    • Thermal Stress: Heating the solid powder and a solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress: Exposing the solid powder and a solution to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples as needed.

  • Chromatographic Separation: Analyze the stressed samples, along with an unstressed control, using an HPLC system, often with a photodiode array (PDA) detector. The goal is to develop a method that achieves baseline separation between the intact this compound peak and all degradation product peaks.[13][15]

  • Method Validation: Once a suitable separation is achieved, the stability-indicating method must be validated for specificity, linearity, accuracy, precision, and robustness.

cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analyze Analyze Stressed Samples and Control by HPLC-PDA Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation (H₂O₂) Oxidation->Analyze Thermal Thermal Stress Thermal->Analyze Photo Photolytic Stress Photo->Analyze Start This compound (Solid and Solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Result Identify Degradants & Validate Stability-Indicating Method Analyze->Result

Workflow for a forced degradation stability study.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound for research applications. The compound's stability is influenced by temperature, moisture, and pH.

ConditionRecommendationReference(s)
Solid (Powder) Store in a freezer at -20°C under an inert atmosphere. The compound is hygroscopic.[5][16]
Stock Solutions Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.[14][17]

This compound, like other cephalosporins, is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.[15] The primary site of degradation is the β-lactam ring, which can undergo hydrolysis, leading to a loss of antibacterial activity.[18] Therefore, solutions should be prepared fresh for experiments whenever possible.

References

The Early Discovery and Development of Cefacetrile Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefacetrile sodium is a first-generation cephalosporin, a class of broad-spectrum β-lactam antibiotics.[1][2] It is a semi-synthetic derivative of cephalosporin C, a compound naturally produced by the fungus Acremonium.[1][3] This technical guide provides an in-depth analysis of the early discovery, synthesis, mechanism of action, and initial clinical evaluations of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

The journey of cephalosporins began with the discovery of Cephalosporium acremonium (now Acremonium chrysogenum) by Giuseppe Brotzu in 1948, which was found to produce substances with antibacterial activity.[4] This led to the isolation of Cephalosporin C, the precursor for many semi-synthetic cephalosporins, including Cefacetrile.

The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride.[2] This chemical modification was a key step in enhancing the antibacterial properties of the natural cephalosporin nucleus.

G 7-ACA 7-aminocephalosporanic acid Reaction Acylation 7-ACA->Reaction Cyanoacetyl_chloride Cyanoacetyl chloride Cyanoacetyl_chloride->Reaction Tributylamine Tributylamine (base) Tributylamine->Reaction in the presence of Cefacetrile Cefacetrile Reaction->Cefacetrile cluster_bacterium Bacterial Cell Cefacetrile Cefacetrile PBP Penicillin-Binding Proteins (PBPs) Cefacetrile->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Weakened wall leads to G cluster_prep Preparation cluster_inoc Inoculation cluster_inc_read Incubation & Reading Prepare_Antibiotic Prepare serial dilutions of Cefacetrile Mix Add antibiotic dilutions to agar Prepare_Antibiotic->Mix Prepare_Agar Prepare molten Mueller-Hinton agar Prepare_Agar->Mix Pour_Plates Pour into Petri dishes and allow to solidify Mix->Pour_Plates Inoculate Inoculate agar plates with bacterial suspension Pour_Plates->Inoculate Prepare_Inoculum Prepare standardized bacterial suspension (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate plates at 35-37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine the lowest concentration with no visible growth (MIC) Incubate->Read_MIC G Dosing Administer Cefacetrile to animal model (e.g., intravenous or oral) Sample_Collection Collect blood samples at predetermined time points Dosing->Sample_Collection Plasma_Separation Process blood samples by centrifugation to separate plasma Sample_Collection->Plasma_Separation Sample_Storage Store plasma samples at -80°C Plasma_Separation->Sample_Storage Sample_Prep Prepare plasma samples for analysis (e.g., protein precipitation) Sample_Storage->Sample_Prep LCMS_Analysis Analyze samples using LC-MS/MS to quantify Cefacetrile concentration Sample_Prep->LCMS_Analysis PK_Analysis Perform pharmacokinetic analysis to determine parameters (t½, Vd, etc.) LCMS_Analysis->PK_Analysis

References

Cefacetrile Sodium: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action and the primary mechanisms of bacterial resistance.

Data Presentation: In Vitro Antimicrobial Activity

The in vitro efficacy of this compound has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against various bacterial species, providing a quantitative assessment of its antibacterial spectrum.

Gram-Positive BacteriaMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Staphylococcus aureus0.06 - 0.5[1]
Group A Streptococcus0.06 - 0.5[1]
Streptococcus pneumoniae0.06 - 0.5[1]
Gram-Negative BacteriaMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Escherichia coli4 - 6 (>125 for some strains)[1]
Klebsiella-Enterobacter species4 - 6 (>125 for some strains)[1]
Proteus mirabilis8 - 32[1]
Pseudomonas aeruginosa>500[1]

Mechanism of Action

Cefacetrile, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The covalent binding of Cefacetrile to the active site of PBPs inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to the activation of autolytic enzymes, resulting in cell lysis and death.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened wall leads to Cefacetrile Cefacetrile Sodium Cefacetrile->PBP Binds to and Inhibits

Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial activity of this compound is crucial for understanding its efficacy and for clinical decision-making. The following are detailed methodologies for two standard susceptibility testing methods: broth microdilution and agar dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of this compound Stock Solution:

  • Aseptically weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.

2. Preparation of Microdilution Plates:

  • Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Each well should contain 50 µL of the diluted antibiotic solution.

  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test organism on a suitable agar plate, select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate (except the sterility control well).

  • The final volume in each test well will be 100 µL.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start PrepStock Prepare Cefacetrile Stock Solution Start->PrepStock PrepInoculum Prepare and Standardize Bacterial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions in Microtiter Plate PrepStock->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Broth microdilution workflow for MIC determination.

Agar Dilution Method (Based on EUCAST Guidelines)

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of dilutions of the this compound stock solution in a suitable sterile diluent.

  • For each concentration, add a specific volume of the antibiotic solution to molten and cooled (to approximately 50°C) Mueller-Hinton agar.

  • Mix thoroughly and pour the agar into sterile Petri dishes to a uniform depth (e.g., 4 mm).

  • Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.

2. Inoculum Preparation:

  • Prepare a bacterial suspension and standardize it to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.

3. Inoculation and Incubation:

  • Using a multipoint inoculator or a calibrated loop, spot a fixed volume of each prepared bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).

Mechanisms of Bacterial Resistance

Bacterial resistance to Cefacetrile and other β-lactam antibiotics is a significant clinical concern. The primary mechanisms of resistance include enzymatic degradation of the antibiotic and alteration of the target site.

1. Enzymatic Degradation by β-Lactamases:

  • The production of β-lactamase enzymes is the most common mechanism of resistance to β-lactam antibiotics.[2]

  • These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3]

  • For first-generation cephalosporins like Cefacetrile, resistance is often mediated by plasmid-encoded or chromosomally-encoded β-lactamases.[4]

2. Alteration of Penicillin-Binding Proteins (PBPs):

  • Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.[5]

  • This can be due to point mutations in the genes encoding PBPs or the acquisition of new, low-affinity PBP genes (e.g., mecA in methicillin-resistant Staphylococcus aureus).[5]

  • Reduced affinity of the antibiotic for its target PBP allows the bacterium to continue cell wall synthesis in the presence of the drug.[3]

3. Reduced Permeability and Efflux Pumps (More prominent in Gram-negative bacteria):

  • The outer membrane of Gram-negative bacteria can act as a permeability barrier, restricting the entry of antibiotics.[4]

  • Efflux pumps can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs.[6]

Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms BetaLactamase Production of β-Lactamase InactiveCefacetrile Inactive Cefacetrile BetaLactamase->InactiveCefacetrile Leads to PBP_Alteration Alteration of Penicillin-Binding Proteins (PBPs) NoBinding Reduced Binding to PBPs PBP_Alteration->NoBinding Results in ReducedPermeability Reduced Permeability (Gram-negative) ReducedEntry Reduced Intracellular Concentration ReducedPermeability->ReducedEntry Leads to EffluxPump Efflux Pumps (Gram-negative) EffluxPump->ReducedEntry Contributes to Cefacetrile Cefacetrile Sodium Cefacetrile->BetaLactamase Targeted by Cefacetrile->PBP_Alteration Fails to bind effectively to Cefacetrile->ReducedPermeability Blocked by Cefacetrile->EffluxPump Exported by

Primary mechanisms of bacterial resistance to Cefacetrile.

Conclusion

This compound remains a relevant first-generation cephalosporin with demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. Understanding its antibacterial spectrum, mechanism of action, and the prevalent resistance mechanisms is crucial for its appropriate use in research and clinical settings. The standardized experimental protocols provided in this guide are essential for accurate and reproducible susceptibility testing, which is fundamental for guiding therapeutic strategies and for the surveillance of antibiotic resistance. Continuous monitoring of the in vitro activity of Cefacetrile and other established antibiotics is imperative in the ongoing effort to combat bacterial infections.

References

An In-depth Technical Guide to Cefacetrile Sodium (CAS Number: 23239-41-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Core Properties of this compound

This compound is a semi-synthetic, broad-spectrum antibiotic derived from cephalosporin C.[1] It is primarily utilized in veterinary medicine for treating bacterial infections.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 23239-41-0[1]
Molecular Formula C₁₃H₁₂N₃NaO₆S[1]
Molecular Weight 361.31 g/mol [1]
Appearance Pale Beige Solid[3]
Melting Point >167°C (decomposes)[3]
Solubility Slightly soluble in DMF and DMSO[3]
Stability Hygroscopic[3]
Storage -20°C, under inert atmosphere[3]
Spectral Data Identifiers
IdentifierValueReference(s)
IUPAC Name sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
SMILES CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@HSC1)C(=O)[O-].[Na+][1]
InChI InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1[1]

Pharmacological Properties

Mechanism of Action

Cefacetrile is a β-lactam antibiotic that targets the bacterial cell wall synthesis.[1][2] The mechanism involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall.[2]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2]

Cefacetrile_Mechanism_of_Action Cefacetrile Cefacetrile PBP Penicillin-Binding Proteins (PBPs) Cefacetrile->PBP Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Mechanism of Cefacetrile action on bacterial cell wall synthesis.

Pharmacokinetic Properties

Key pharmacokinetic parameters for Cefacetrile are summarized below.

ParameterValueReference(s)
Biological Half-Life 1.2 hours[4]
Protein Binding 23% to 38%[5]
Primary Route of Excretion Renal[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

Synthesis of this compound from 7-ACA

The following is a plausible synthetic route for this compound starting from 7-aminocephalosporanic acid (7-ACA).

Cefacetrile_Synthesis 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Reaction_Mixture Acylation Reaction 7-ACA->Reaction_Mixture Cyanoacetyl_chloride Cyanoacetyl chloride Cyanoacetyl_chloride->Reaction_Mixture Tributylamine Tributylamine (in Methylene Chloride) Tributylamine->Reaction_Mixture Cefacetrile_Acid Cefacetrile (acid form) Reaction_Mixture->Cefacetrile_Acid Purification Cefacetrile_Sodium This compound Cefacetrile_Acid->Cefacetrile_Sodium Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Cefacetrile_Sodium Salt formation

Synthetic workflow for this compound from 7-ACA.

Procedure:

  • Acylation: Dissolve 7-aminocephalosporanic acid in a mixture of methylene chloride and tributylamine. Cool the solution to 0°C.

  • Add a solution of cyanoacetyl chloride in methylene chloride dropwise to the cooled 7-ACA solution while stirring.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for another 30 minutes.

  • Work-up: Evaporate the solvent under vacuum. Take up the residue in an aqueous solution of dipotassium hydrogen phosphate.

  • Wash the aqueous phase with ethyl acetate to remove unreacted starting materials.

  • Acidify the aqueous phase to a pH of 2.0 using concentrated hydrochloric acid.

  • Extraction and Purification: Extract the acidified aqueous phase with ethyl acetate. Dry the organic extract over sodium sulfate and evaporate the solvent to yield crude 7-cyanoacetylamino-cephalosporanic acid.

  • Purify the crude product by silica gel chromatography.

  • Salt Formation: Suspend the purified 7-cyanoacetylamino-cephalosporanic acid in distilled water and add a stoichiometric amount of N sodium hydroxide solution dropwise to form the sodium salt.

  • Isolation: Lyophilize the resulting solution to obtain this compound as a solid.

HPLC Method for the Analysis of Cefacetrile

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of Cefacetrile.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) can be used.
Flow Rate Typically around 0.3 mL/min
Detection UV at an appropriate wavelength
Injection Volume 10 µL
Column Temperature 40°C

Sample Preparation (from plasma):

  • Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Antimicrobial Susceptibility Testing (AST)

The susceptibility of bacteria to Cefacetrile can be determined using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

  • Prepare Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Cefacetrile Dilutions: Perform serial twofold dilutions of this compound in Mueller-Hinton broth in a microtiter plate to achieve a range of concentrations.

  • Inoculate Plate: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Determine MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of Cefacetrile that completely inhibits visible bacterial growth.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial_Culture Isolate Bacterial Colony Inoculum Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Cefacetrile_Dilutions Prepare Serial Dilutions of this compound Cefacetrile_Dilutions->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC

General workflow for Antimicrobial Susceptibility Testing (AST).

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. The presented data and protocols offer a starting point for further investigation into the properties and applications of this first-generation cephalosporin. For regulatory purposes, all analytical methods and protocols should be fully validated according to the relevant guidelines.

References

Cefacetrile Sodium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Cefacetrile sodium, a first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical and Physical Properties

This compound is the sodium salt of Cefacetrile, a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1]

PropertyValueReferences
Chemical Formula C₁₃H₁₂N₃NaO₆S[2]
Molecular Weight 361.31 g/mol [2]
CAS Number 23239-41-0[3]
Appearance White crystalline powder[4]
Melting Point >167°C (decomposes)[4]
Solubility Slightly soluble in DMF and DMSO.[4]

Mechanism of Action

Cefacetrile is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[5] The process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

  • Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, Cefacetrile prevents the cross-linking of peptidoglycan chains.[2]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5]

Cefacetrile This compound PBPs Penicillin-Binding Proteins (PBPs) Cefacetrile->PBPs Binds to Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Properties

The pharmacokinetic profile of Cefacetrile has been characterized in various studies. Key parameters are summarized below.

ParameterValueReferences
Biological Half-Life (t½) 1.2 hours[5]
Volume of Distribution (Vd) 0.2 to 0.5 L/kg[6]
Protein Binding 23% to 38%[6]
Primary Route of Excretion Renal[6]

Experimental Protocols

Synthesis of this compound

The synthesis of Cefacetrile involves the acylation of 7-aminocephalosporanic acid (7-ACA).[7] The following is a general protocol based on described methods:

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • Cyanoacetyl chloride

  • Tributylamine

  • Methylene chloride

  • Dipotassium hydrogenphosphate solution

  • Sodium hydroxide solution

  • Silica gel for chromatography

  • Chloroform

  • Acetone

  • Ether

Procedure:

  • Dissolve 7-ACA in a mixture of methylene chloride and tributylamine at 0°C.

  • Slowly add a solution of cyanoacetyl chloride in methylene chloride to the 7-ACA solution with stirring.

  • Continue stirring at 0°C for 30 minutes, then at 20°C for another 30 minutes.

  • Evaporate the reaction solution under vacuum.

  • Take up the residue in a 10% aqueous dipotassium hydrogenphosphate solution.

  • Purify the crude 7-cyanoacetylamino-cephalosporanic acid by chromatography on a silica gel column, eluting with a chloroform:acetone (7:3) mixture.

  • Crystallize the purified product from acetone and ether.

  • Suspend the resulting 7-cyanoacetyl-aminocephalosporanic acid in distilled water and convert it to the sodium salt by the dropwise addition of a 1N sodium hydroxide solution.[4]

Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines a method for a pharmacokinetic study of Cefacetrile in an animal model using a stable isotope-labeled internal standard (e.g., Cefacetrile-¹³C₃).[6]

I. Animal Dosing and Sample Collection:

  • Select an appropriate animal model (e.g., rats, dogs). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Prepare a dosing solution of Cefacetrile in a suitable vehicle.

  • Administer the Cefacetrile solution to the animals via the desired route (e.g., intravenous, oral).

  • Concurrently, administer a known amount of the stable isotope-labeled internal standard or spike it into the plasma samples during preparation.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[6]

II. Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[6]

III. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing pure Cefacetrile and its internal standard to identify the precursor ions and optimize fragment ions and collision energies.[6]

cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase Dosing Animal Dosing (Cefacetrile) Sampling Blood Sample Collection Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Analysis (Pharmacokinetic Parameters) LCMS->Data

Figure 2: Workflow for a pharmacokinetic study of Cefacetrile.

Determination in Milk by Thin-Layer Chromatography (TLC)

This protocol describes a screening method for the determination of Cefacetrile in milk.[8]

Materials:

  • TLC plates with concentrating zones

  • Hexane

  • Developing solvent: methanol-toluene-ethyl acetate-98% formic acid (5:20:65:10, v/v/v/v)

  • Milk samples

  • Cefacetrile standard solution (1.0 mg/mL in methanol)

Procedure:

  • Spike milk samples with a known concentration of Cefacetrile.

  • Spot the standard solution and the spiked milk samples onto the TLC plate.

  • Pre-develop the plate with hexane to remove lipids from the milk samples.

  • Develop the plate in the developing solvent.

  • Visualize the spots and calculate the recovery. A recovery of 97.66% for Cefacetrile has been reported with this method.[8]

References

Cefacetrile Sodium: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium, a first-generation cephalosporin, represents an important milestone in the history of antibiotic development. As a semi-synthetic derivative of cephalosporin C, it emerged in the early 1970s, offering a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive historical literature review of this compound, detailing its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and early clinical applications. All quantitative data from historical studies are summarized in structured tables, and key experimental protocols are described to provide a thorough understanding of the foundational research conducted on this antibiotic.

Mechanism of Action

Cefacetrile is a bactericidal antibiotic that, like other β-lactam agents, inhibits the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final steps of peptidoglycan synthesis, a process that creates the rigid mesh-like structure of the cell wall.

The process of inhibition involves several key stages:

  • Structural Mimicry : Cefacetrile's molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.[1]

  • Binding to PBPs : This structural similarity allows the drug to bind to the active site of PBPs located on the inner bacterial cell membrane.[1][2]

  • Inactivation of Enzymes : Upon binding, the β-lactam ring of cefacetrile opens and forms a stable, covalent bond with a serine residue in the PBP's active site. This acylation reaction inactivates the enzyme.[1]

  • Inhibition of Cross-linking : The inactivated PBPs can no longer perform their transpeptidase function, which is to cross-link the peptide chains of the growing peptidoglycan polymer.[1]

  • Cell Lysis : The disruption of cell wall synthesis leads to a structurally weakened wall that cannot withstand the cell's internal osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][2]

This targeted mechanism provides selective toxicity against bacteria, as mammalian cells do not possess a peptidoglycan cell wall.

cluster_membrane Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Inactivated_PBP Inactivated PBP (Covalent Bond) PBP->Inactivated_PBP Acylates Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate for Cefacetrile This compound Cefacetrile->PBP Binds to active site Weak_Wall Weakened Cell Wall Inactivated_PBP->Weak_Wall Inhibits Cross-linking Lysis Cell Lysis and Death Weak_Wall->Lysis Leads to

Mechanism of Action of this compound.

Antibacterial Spectrum

Cefacetrile demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Early in vitro studies established its efficacy by determining the Minimum Inhibitory Concentration (MIC) against numerous clinical isolates.

Table 1: In Vitro Antibacterial Activity of Cefacetrile (MICs)

Bacterial Species Number of Isolates MIC Range (µg/mL) Reference
Group A Streptococcus 187 (total) 0.06 - 0.5 [3]
Streptococcus pneumoniae (not specified) 0.06 - 0.5 [3]
Staphylococcus aureus (not specified) 0.06 - 0.5 [3]
Escherichia coli (not specified) 4 - 6 [3]
Klebsiella-Enterobacter spp. (not specified) 4 - 6 [3]
Proteus mirabilis (not specified) 8 - 32 [3]
Pseudomonas aeruginosa (not specified) >500 [3]

Note: Some strains of Klebsiella and E. coli were reported to have MICs greater than 125 µg/mL.[3]

Pharmacokinetic Properties

Pharmacokinetic studies in the 1970s characterized the absorption, distribution, metabolism, and excretion of cefacetrile in both animals and humans. The drug was typically administered parenterally (intramuscularly or intravenously) due to poor gastrointestinal absorption.

Table 2: Pharmacokinetic Parameters of Cefacetrile in Humans

Parameter Dose & Route Value Reference
Peak Serum Level (1 hr) 0.5 g IM 14.6 µg/mL [3]
1.0 g IM 18.6 µg/mL [3]
0.5 g IV Infusion 16 µg/mL [3]
1.0 g IV Infusion 25 µg/mL [3]
Serum Level (6 hr) 0.5 g IM 1.5 µg/mL [3]
1.0 g IM 2.5 µg/mL [3]
0.5 g IV Infusion 1 µg/mL [3]
1.0 g IV Infusion 2 µg/mL [3]
Urine Level (0-3 hr) 0.5 g IM 500 µg/mL [3]
1.0 g IM 650 µg/mL [3]
Urine Level (3-6 hr) 0.5 g IM 250 µg/mL [3]
1.0 g IM 300 µg/mL [3]
Renal Clearance Not specified 166 ± 5 mL/min/1.73 m² [3]

| Renal Excretion (6 hr post-IM) | Not specified | ~20% of dose |[3] |

Table 3: Pharmacokinetic Parameters of Cefacetrile in Animals

Species Route Half-life (t½) Key Findings Reference
Rat IV 17 min Rapid appearance of desacetylcephacetrile metabolite. [1]
IM 16 min Peak plasma level at 20 minutes. [1]
Rabbit IV 22 min Excreted in urine as intact drug and desacetyl metabolite. [1]

Note: Cefacetrile was found to be weakly bound to plasma proteins in rats, rabbits, and humans.[1]

Clinical Efficacy and Safety

Early clinical trials evaluated the effectiveness and safety of cefacetrile in treating a variety of bacterial infections. These studies, while small by modern standards, provided the initial evidence for its clinical use.

Table 4: Summary of Early Clinical Trial Results for Cefacetrile

Infection Type Number of Patients Clinical Outcome Adverse Effects Noted Reference
Severe Systemic, Respiratory, and Urinary Infections 36 Good response in 34 cases (94.4%) Mild phlebitis after IV infusions. [3]
Respiratory Tract Infections 8 7 cured (87.5%) Not specified
Soft Tissue Infections (Gram-positive cocci) 16 12 cured (75%), 4 improved Not specified
Acute Urinary Tract Infections (E. coli) 2 Prompt improvement in both (100%) Not specified
Sepsis (S. aureus) 1 Expired Not specified

Note: In one study, laboratory abnormalities observed during therapy included mild eosinophilia, thrombocytosis, positive direct Coombs' test, and elevated serum glutamic pyruvic transaminase (SGPT). No evidence of nephrotoxicity was detected.

Experimental Protocols

The foundational data for cefacetrile was generated using standard microbiological and pharmacological methods of the era. Below are detailed descriptions of the key experimental protocols as inferred from the historical literature.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of cefacetrile was primarily assessed using the agar dilution technique. This method is considered a reference standard for susceptibility testing.

Protocol: Agar Dilution Method

  • Preparation of Antibiotic Stock: A stock solution of this compound was prepared by dissolving the powder in a suitable sterile solvent, typically water or a buffer.

  • Serial Dilutions: A series of twofold dilutions of the stock solution were prepared to create a range of concentrations to be tested.

  • Incorporation into Agar: Molten sterile agar medium (e.g., Mueller-Hinton agar) was cooled to approximately 50°C. A specified volume of each antibiotic dilution was added to a separate aliquot of the molten agar to achieve the final desired concentrations. The agar was then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic was also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested were grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (e.g., a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: The standardized bacterial suspension was applied as a spot (e.g., 10⁴ Colony Forming Units per spot) onto the surface of each antibiotic-containing agar plate and the control plate. A multipoint inoculator was often used to test multiple isolates simultaneously.

  • Incubation: The inoculated plates were incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.

  • Interpretation: The MIC was determined as the lowest concentration of cefacetrile that completely inhibited the visible growth of the bacterial isolate.

cluster_prep Preparation cluster_exec Execution cluster_res Result A Prepare Serial Dilutions of Cefacetrile B Mix Dilutions with Molten Agar A->B C Pour Plates (Concentration Gradient) B->C E Spot Inoculate Plates with Bacteria (~10^4 CFU/spot) C->E D Prepare Standardized Bacterial Inoculum (~1.5x10^8 CFU/mL) D->E F Incubate Plates (35-37°C, 16-20h) E->F G Examine Plates for Visible Growth F->G H Determine MIC: Lowest Concentration with No Growth G->H cluster_collect Collection cluster_analyze Analysis Methods start Select Healthy Animal Models (Rats/Rabbits) admin Administer Cefacetrile (IV or IM) Precise Dose start->admin collect Serial Sample Collection admin->collect blood Blood (Plasma) (e.g., 0-360 min) collect->blood urine Urine/Feces (e.g., 0-72 hrs) collect->urine analyze Quantify Drug & Metabolites in Samples end Calculate Pharmacokinetic Parameters (t½, Cmax) analyze->end assay Microbiological Assay analyze->assay radio Radiometric Analysis (if ¹⁴C-labeled) analyze->radio tlc TLC Separation analyze->tlc blood->analyze urine->analyze

References

In Vitro Activity of Cefacetrile Sodium Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefacetrile sodium, a first-generation cephalosporin antibiotic, against a range of clinically significant bacterial isolates. This document details the antimicrobial spectrum of Cefacetrile, presents quantitative susceptibility data, outlines experimental protocols for its evaluation, and illustrates its mechanism of action.

Introduction

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2] This guide serves as a technical resource for researchers and professionals in the field of antimicrobial drug development and evaluation, providing detailed information on the in vitro efficacy of this compound.

Antimicrobial Spectrum and Activity

Cefacetrile has demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various clinical isolates.

Data Presentation

Table 1: In Vitro Activity of this compound Against Gram-Positive Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1870.06 - 0.5Not ReportedNot Reported
Streptococcus pyogenes (Group A Streptococcus)1870.06 - 0.5Not ReportedNot Reported
Streptococcus pneumoniae1870.06 - 0.5Not ReportedNot Reported

Data sourced from a study evaluating the in vitro activity of Cephacetrile.[2]

Table 2: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1874 - 6Not ReportedNot Reported
Klebsiella-Enterobacter spp.1874 - 6Not ReportedNot Reported
Proteus mirabilis1878 - 32Not ReportedNot Reported
Pseudomonas aeruginosa187>500Not ReportedNot Reported

*A few strains of Klebsiella and E. coli had MICs of more than 125 µg/mL.[2] Data sourced from a study evaluating the in vitro activity of Cephacetrile.[2]

Experimental Protocols

The following are detailed methodologies for conducting in vitro susceptibility testing of this compound, based on established standards for antimicrobial susceptibility testing.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.1.1. Materials

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculator (e.g., multipoint replicator)

3.1.2. Protocol

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent as recommended by the supplier.

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution in sterile water or another appropriate diluent.

    • Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations in the agar. Ensure thorough mixing.

    • Pour the Cefacetrile-containing agar into sterile petri dishes to a uniform depth (e.g., 3-4 mm) and allow to solidify.

    • Prepare a control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation:

    • Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspension. Each spot should contain approximately 1-2 µL of the diluted inoculum.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

Broth Microdilution Method

The broth microdilution method is another widely used and standardized technique for MIC determination.

3.2.1. Materials

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

3.2.2. Protocol

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of the stock solution in CAMHB within the wells of a 96-well microtiter plate to achieve the desired final concentration range. Typically, 50 µL of each concentration is dispensed into the wells.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Mechanism of Action and Signaling Pathway

Cefacetrile, as a member of the cephalosporin class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process involves the following key steps:

  • Targeting Penicillin-Binding Proteins (PBPs): Cefacetrile binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

  • Inhibition of Transpeptidation: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to the active site of these enzymes, Cefacetrile blocks this transpeptidation process.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened and defective cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This ultimately results in cell lysis and bacterial death.

Mandatory Visualization

Cefacetrile_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefacetrile Cefacetrile PBP Penicillin-Binding Protein (PBP) Cefacetrile->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Disruption leads to Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Results in

Caption: Mechanism of Cefacetrile action on bacterial cell wall synthesis.

Experimental_Workflow_MIC cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare Cefacetrile Stock Solution Dilution Perform Serial Dilutions of Cefacetrile Stock_Solution->Dilution Agar or Broth Bacterial_Culture Culture Clinical Isolate (18-24h) McFarland Prepare 0.5 McFarland Bacterial Suspension Bacterial_Culture->McFarland Inoculation Inoculate Plates/Wells McFarland->Inoculation Dilution->Inoculation Incubation Incubate at 35°C (16-20h) Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

References

An In-depth Technical Guide on the Mode of Action of Cefacetrile Sodium on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefacetrile sodium, a first-generation cephalosporin antibiotic, demonstrates bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cefacetrile's action, with a specific focus on its interaction with penicillin-binding proteins (PBPs) and the consequent disruption of peptidoglycan synthesis. Detailed experimental protocols for assessing the activity of Cefacetrile are provided, alongside available quantitative data to support further research and development in the field of antibacterial therapeutics.

Introduction

The bacterial cell wall is a critical structure that maintains the integrity and shape of the bacterial cell, offering protection from osmotic lysis.[2] The primary component of this wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[2] The multi-step biosynthesis of peptidoglycan is a key target for many antibiotics, including β-lactams. As a member of the cephalosporin class of β-lactam antibiotics, this compound effectively targets the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.[2] A thorough understanding of its precise mode of action is essential for optimizing its clinical application, addressing bacterial resistance, and innovating novel antibacterial agents.

The Target: Bacterial Cell Wall Synthesis

The synthesis of the bacterial cell wall is a highly organized process that can be divided into three main stages:

  • Cytoplasmic Stage: This initial stage involves the synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-NAG) and UDP-N-acetylmuramic acid-pentapeptide (UDP-NAM-pentapeptide).

  • Membrane Stage: In the second stage, these precursors are transferred to a lipid carrier molecule, bactoprenol, located on the inner side of the cytoplasmic membrane, forming Lipid I and subsequently Lipid II. Lipid II is then transported across the cell membrane.[2]

  • Periplasmic Stage: In the final stage, the disaccharide-pentapeptide units are polymerized into long glycan chains by transglycosylases and then cross-linked by transpeptidases. These transpeptidases are the primary targets of β-lactam antibiotics and are also known as penicillin-binding proteins (PBPs).[2]

Mechanism of Action of this compound

This compound's bactericidal action is a direct result of its ability to inhibit the crucial final step of bacterial cell wall synthesis.

Targeting Penicillin-Binding Proteins (PBPs)

Like other β-lactam antibiotics, Cefacetrile mimics the D-Ala-D-Ala portion of the pentapeptide side chains of the peptidoglycan precursors.[2] This structural similarity enables it to bind to the active site of PBPs.[2]

Inhibition of Transpeptidase Activity

The core of Cefacetrile's mechanism lies in the acylation of the serine residue within the active site of the PBP transpeptidase domain. This reaction forms a stable, covalent penicilloyl-enzyme intermediate, which effectively inactivates the enzyme.[2] The inactivation of multiple types of PBPs disrupts the necessary cross-linking of the peptidoglycan layer. This disruption leads to a mechanically weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterium, resulting in cell lysis and death.[2]

Caption: this compound's Mechanism of Action.

Quantitative Data

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusClinical Isolates0.06 - 0.5[3]
Streptococcus pneumoniaeClinical Isolates0.06 - 0.5[3]
Streptococcus (Group A)Clinical Isolates0.06 - 0.5[3]
Escherichia coliClinical Isolates4 - 6[3]
Klebsiella-EnterobacterClinical Isolates4 - 6[3]
Proteus mirabilisClinical Isolates8 - 32[3]
Pseudomonas aeruginosaClinical Isolates>500[3]

Note: Some strains of Klebsiella and E. coli have shown higher MICs of >125 µg/mL.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • Target bacterial strain

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate.

    • Typically, this results in a range of concentrations spanning those expected to be inhibitory.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted this compound with the standardized bacterial suspension.

    • Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

    • This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for various PBPs.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for specific PBPs.

Materials:

  • Target bacterial strain

  • This compound

  • Fluorescently labeled penicillin (e.g., Bocillin-FL)

  • Cell lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence imager

  • Densitometry software

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain to the mid-logarithmic phase and harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet and determine the total protein concentration.

  • Competitive Binding Reaction:

    • In separate tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 37°C).

    • Include a control sample with no this compound.

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional period (e.g., 10 minutes at 37°C). The fluorescent probe will bind to any PBPs not already occupied by this compound.

    • Stop the reaction by adding an excess of unlabeled penicillin G.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the percentage of fluorescent probe binding (relative to the no-antibiotic control) against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.

Start Start Prepare_Membranes Prepare Bacterial Membranes (Containing PBPs) Start->Prepare_Membranes Competitive_Binding Incubate Membranes with varying [Cefacetrile] Prepare_Membranes->Competitive_Binding Fluorescent_Labeling Add Fluorescent Penicillin (e.g., Bocillin-FL) Competitive_Binding->Fluorescent_Labeling SDS_PAGE Separate Proteins by SDS-PAGE Fluorescent_Labeling->SDS_PAGE Visualize Visualize Fluorescent Bands with Imager SDS_PAGE->Visualize Quantify Quantify Band Intensity (Densitometry) Visualize->Quantify Calculate_IC50 Calculate IC50 from Dose-Response Curve Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for PBP Binding Affinity Assay.

Conclusion

This compound remains a relevant first-generation cephalosporin that exerts its bactericidal effect through the well-characterized mechanism of inhibiting bacterial cell wall synthesis. Its primary mode of action involves the covalent inactivation of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell lysis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the efficacy and potential applications of this compound and other related β-lactam antibiotics. A continued understanding of these fundamental mechanisms is paramount in the ongoing effort to combat bacterial infections and overcome the challenges of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols: Cefacetrile Sodium for Cell Culture Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cefacetrile sodium in controlling bacterial contamination in mammalian cell cultures. This document outlines the mechanism of action, provides recommended working concentrations, and details protocols for determining efficacy and cytotoxicity.

Introduction to this compound

Cefacetrile is a first-generation cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, it is effective against a broad spectrum of bacteria, particularly Gram-positive organisms, and some Gram-negative species.[2][3] Its primary application in a clinical setting is in veterinary medicine.[4] For cell culture purposes, this compound, the sodium salt of Cefacetrile, offers a soluble and effective means to prevent and eliminate bacterial contamination.

Chemical Properties
PropertyValue
Chemical Name sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS Number 23239-41-0
Molecular Formula C₁₃H₁₂N₃NaO₆S
Molecular Weight 361.31 g/mol
Mechanism of Action

Cefacetrile exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component providing structural integrity to the bacterial cell wall.[4] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

Cefacetrile This compound PBPs Penicillin-Binding Proteins (PBPs) Cefacetrile->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking Cefacetrile->Peptidoglycan Inhibits PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Figure 1. Mechanism of action of this compound.

Efficacy and Recommended Concentrations

Cefacetrile is effective against common Gram-positive and some Gram-negative bacterial contaminants in cell culture. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for select bacteria. It is important to note that many non-cereus Bacillus strains are susceptible to cephalosporins, though a specific MIC for Bacillus subtilis with Cefacetrile was not identified in the literature.[5]

Bacterial SpeciesCommon Contaminant TypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.06 - 0.5[6]
Streptococcus pyogenesGram-positive< 1[2]
Escherichia coliGram-negative4 - 6[6]
Bacillus subtilisGram-positiveData not available

Recommended Working Concentration: Based on the available data, a starting concentration of 10-25 µg/mL of this compound in cell culture medium is recommended for prophylactic use. For treating existing contamination, higher concentrations may be necessary, but should be determined empirically for each cell line.

Cytotoxicity in Mammalian Cells

While first-generation cephalosporins are generally considered to have low toxicity in mammalian cells, it is crucial to determine the cytotoxic concentration for your specific cell line.[7] No specific LC50 (Lethal Concentration, 50%) values for this compound on common cell lines such as HeLa, Vero, or CHO were found in the reviewed literature. Therefore, it is highly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration.

Cell LineLC50 (µg/mL)
HeLaData not available
VeroData not available
CHOData not available

Stability in Cell Culture Media

The stability of β-lactam antibiotics like Cefacetrile in aqueous solutions is influenced by pH and temperature.[6] Studies on other cephalosporins have shown that degradation can occur through hydrolysis of the β-lactam ring, particularly in neutral to alkaline conditions typical of cell culture media (pH 7.2-7.4) at 37°C.[6][8] The degradation of the 3-acetoxymethyl group is also a potential pathway for some cephalosporins.[6]

  • Prepare fresh antibiotic-containing media for each use.

  • If media must be stored, refrigerate at 2-8°C and use within one week.

  • Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

Protocol:

  • In a laminar flow hood, weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water or PBS to a stock concentration of 10 mg/mL.

  • Ensure the powder is completely dissolved by gentle vortexing or inversion.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

  • Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

cluster_0 Preparation Weigh Weigh Cefacetrile Sodium Powder Dissolve Dissolve in Sterile Water or PBS Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Figure 2. Workflow for preparing this compound stock solution.
Protocol for Determining Effective Concentration (Kill Curve)

This protocol determines the minimum concentration of this compound required to eliminate bacterial contaminants from a cell culture.

Materials:

  • Contaminated cell culture

  • Complete cell culture medium

  • This compound stock solution (10 mg/mL)

  • 24-well or 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed the contaminated cells into a 24-well plate at a density that allows for several days of growth.

  • Prepare a serial dilution of this compound in complete cell culture medium. Recommended concentrations to test: 0, 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate at 37°C with 5% CO₂.

  • Observe the culture daily for signs of bacterial growth (e.g., turbidity, pH change) and cell health.

  • After 3-5 days, visually assess the wells to determine the lowest concentration of this compound that results in the absence of visible bacterial contamination.

  • To confirm the elimination of bacteria, passage the cells from the clear wells into fresh, antibiotic-free medium and culture for another 3-5 days. Observe for any re-emergence of contamination.

  • The lowest concentration that prevents re-emergence is the effective concentration.

Protocol for Determining Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that is toxic to a specific mammalian cell line.

Materials:

  • Healthy, non-contaminated mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mg/mL)

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., 10 µg/mL to 1000 µg/mL). Include a "no antibiotic" control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The LC50 is the concentration of this compound that results in a 50% reduction in cell viability.

cluster_0 Cytotoxicity Assay Workflow Seed Seed Cells in 96-well Plate Add_Ab Add Serial Dilutions of this compound Seed->Add_Ab Incubate Incubate for 24-48 hours Add_Ab->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate Cell Viability and LC50 Read->Calculate

Figure 3. Experimental workflow for determining cytotoxicity using an MTT assay.

Conclusion

This compound is a valuable tool for the control of bacterial contamination in cell culture. By understanding its mechanism of action and determining the optimal, non-toxic working concentration for your specific cell line, you can effectively prevent and eliminate contamination, thereby ensuring the integrity and reproducibility of your research. Always practice good aseptic technique as the primary method of contamination prevention.

References

Application Notes and Protocols for In Vivo Studies of Cefacetrile Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium is a first-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis. This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of this compound. The protocols are based on established methodologies for cephalosporin antibiotics and can be adapted to specific research needs.

Data Presentation

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of Cefacetrile

This table summarizes the concentrations of Cefacetrile required to inhibit the growth of various bacterial isolates, providing a basis for selecting appropriate pathogens for in vivo efficacy studies.

Bacterial SpeciesMIC Range (µg/mL)
Group A Streptococcus0.06 - 0.5[1]
Streptococcus pneumoniae0.06 - 0.5[1]
Staphylococcus aureus0.06 - 0.5[1]
Escherichia coli4 - 6 (some strains >125)[1]
Klebsiella-Enterobacter4 - 6 (some strains >125)[1]
Proteus mirabilis8 - 32[1]
Pseudomonas aeruginosa>500[1]
Table 2: Pharmacokinetic Parameters of Cefacetrile in Humans

The following table presents key pharmacokinetic parameters of Cefacetrile observed in human studies, which can serve as a reference for preclinical animal model development.

Parameter0.5 g Dose1 g DoseRoute of Administration
Peak Serum Level (1 hr) 14.6 µg/mL[1]18.6 µg/mL[1]Intramuscular (i.m.)
Serum Level (6 hr) 1.5 µg/mL[1]2.5 µg/mL[1]Intramuscular (i.m.)
Peak Serum Level (1 hr) 16 µg/mL[1]25 µg/mL[1]Intravenous (i.v.)
Serum Level (6 hr) 1 µg/mL[1]2 µg/mL[1]Intravenous (i.v.)
Urine Level (0-3 hr) 500 µg/mL[1]650 µg/mL[1]Intramuscular (i.m.)
Urine Level (3-6 hr) 250 µg/mL[1]300 µg/mL[1]Intramuscular (i.m.)
Renal Clearance 166 ± 5 mL/min/1.73 m²[1]--
Renal Excretion (6 hr) ~20% of dose[1]-Intramuscular (i.m.)
Table 3: In Vivo Safety and Toxicology Data for Cefacetrile

This table provides key safety findings from animal studies.

Animal ModelDosing RegimenFindings
Rats50, 100, and 500 mg/kg (subcutaneous)Did not alter fertility, gestation, or post-natal development.
Rabbits50, 100, and 500 mg/kg (subcutaneous)Did not alter fertility or gestation.
Rabbits and Rats1 g/kg (intravenous)No nephrotoxicity observed.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound in a rodent model.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline)

  • Appropriate animal model (e.g., Sprague-Dawley rats)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound at the desired concentration in a sterile vehicle.

  • Dosing: Administer a single dose of this compound to the animals via the intended route (e.g., intravenous bolus, intramuscular injection, or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) via an appropriate method (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cefacetrile in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.

Protocol 2: Murine Systemic Infection Model for Efficacy Evaluation (Adapted from General Cephalosporin Protocols)

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model using a susceptible bacterial strain.

Materials:

  • This compound

  • Susceptible bacterial strain (e.g., Staphylococcus aureus with a low MIC)

  • Appropriate animal model (e.g., BALB/c mice)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • Saline or PBS

  • Dosing syringes and needles

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain from an overnight culture to a specific concentration (e.g., 1 x 10⁷ CFU/mL) in saline.

  • Infection: Induce a systemic infection by administering the bacterial inoculum to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound at various dose levels via a clinically relevant route (e.g., subcutaneous or intramuscular injection). A control group should receive the vehicle only.

  • Monitoring: Monitor the animals for clinical signs of infection and mortality for a predetermined period (e.g., 72 hours).

  • Bacterial Load Determination (Satellite Group): At a specific time point post-treatment (e.g., 24 hours), euthanize a satellite group of animals.

  • Organ Harvest: Aseptically harvest relevant organs (e.g., spleen, liver).

  • Homogenization and Plating: Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and organ bacterial loads between the treated and control groups to determine the efficacy of this compound.

Protocol 3: Acute Toxicity Study in Rodents

Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of this compound.

Materials:

  • This compound

  • Sterile vehicle

  • Appropriate animal model (e.g., Swiss Webster mice)

  • Dosing syringes and needles

Procedure:

  • Animal Acclimation: Acclimate animals as described in Protocol 1.

  • Dose Groups: Establish several dose groups, including a vehicle control group and escalating doses of this compound.

  • Administration: Administer a single dose of this compound or vehicle to each animal.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days. Record all clinical signs.

  • Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (if applicable) and the MTD based on the observed toxicity and mortality.

Visualizations

G cluster_0 Pharmacokinetic Study Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Predetermined Timepoints Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Quantification Data Analysis Data Analysis Bioanalysis (LC-MS/MS)->Data Analysis PK Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

G cluster_1 In Vivo Efficacy Study Workflow (Systemic Infection Model) Bacterial Inoculum Preparation Bacterial Inoculum Preparation Animal Infection Animal Infection Bacterial Inoculum Preparation->Animal Infection Treatment Administration Treatment Administration Animal Infection->Treatment Administration Post-Infection Monitoring Monitoring Treatment Administration->Monitoring Survival & Clinical Signs Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Bacterial Load

Caption: General workflow for an in vivo efficacy study.

G Cefacetrile Cefacetrile Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cefacetrile->Penicillin-Binding Proteins (PBPs) Binds to Transpeptidation Transpeptidation Penicillin-Binding Proteins (PBPs)->Transpeptidation Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Synthesis Blocks final step of Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Compromises Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefacetrile Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2] Primarily utilized in veterinary medicine, this compound is a subject of interest for in vitro susceptibility testing to determine its efficacy against specific pathogens.[2]

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution and agar dilution methods. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

This compound Properties
PropertyValue
CAS Number 23239-41-0
Molecular Formula C₁₃H₁₂N₃NaO₆S
Mechanism of Action Inhibition of bacterial cell wall synthesis
Spectrum of Activity Gram-positive and some Gram-negative bacteria
Typical MIC Values for Cefacetrile (Historical Data)

The following table presents historical MIC data for Cefacetrile against a selection of bacterial species. It is important to note that these values may not reflect the susceptibility of contemporary clinical isolates.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus< 1
Streptococcus pyogenes< 1

Note: This data is for informational purposes and should be supplemented with current experimental findings.

Quality Control (QC) Ranges

Establishing and adhering to quality control protocols is essential for ensuring the accuracy and reproducibility of MIC testing. Standard QC strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213, are used to monitor the performance of the assay.

Important Note: As of the latest revisions of publicly available CLSI and EUCAST guidelines, specific MIC quality control ranges for this compound have not been established. Laboratories should establish their own internal QC ranges for this compound based on CLSI document M23, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters." This involves repeated testing of reference strains to determine a statistically valid range of expected MIC values.

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution of this compound is prepared and then serially diluted to achieve the final concentrations for the MIC assay.

Materials:

  • This compound powder

  • Sterile distilled water or a suitable sterile buffer (e.g., phosphate-buffered saline)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • The stock solution can be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or CAMHB)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension.

  • Include a growth control well (CAMHB and bacteria, no antibiotic) and a sterility control well (CAMHB only).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of the this compound stock solution to the molten MHA before pouring the plates.

  • Allow the agar to solidify completely.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Using an inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension. A control plate with no antibiotic should also be inoculated.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_broth Dispense CAMHB into 96-well plate serial_dilution Perform serial dilution of this compound prep_broth->serial_dilution prep_antibiotic Prepare this compound stock solution prep_antibiotic->serial_dilution prep_inoculum Prepare and standardize bacterial inoculum inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agar Prepare MHA with serial dilutions of this compound spot_inoculation Spot-inoculate agar plates prep_agar->spot_inoculation prep_inoculum Prepare and standardize bacterial inoculum prep_inoculum->spot_inoculation incubation Incubate at 35°C for 16-20 hours spot_inoculation->incubation read_results Examine plates for bacterial growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Agar Dilution MIC Assay.

MIC_Interpretation_Logic start Observe Growth in Control Well? valid_test Test is Valid start->valid_test Yes invalid_test Test is Invalid (Repeat Assay) start->invalid_test No observe_growth Observe Lowest Concentration with No Visible Growth valid_test->observe_growth mic_value This Concentration is the MIC Value observe_growth->mic_value

Caption: Logical Flow for MIC Determination and Interpretation.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cefacetrile Sodium in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic.[1] The accurate and reliable quantification of Cefacetrile in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[1] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefacetrile in plasma samples. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.[2]

Experimental Protocols

1. Materials and Reagents

  • Cefacetrile sodium salt (analytical standard)

  • Cefacetrile-13C3 (stable isotope-labeled internal standard)[3]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

2. Stock and Working Solutions Preparation

  • Cefacetrile Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound salt in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Cefacetrile-13C3 in methanol.[1][3]

  • Working Solutions: Prepare serial dilutions of the Cefacetrile stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards. Prepare a working solution of the internal standard by diluting the IS stock solution in the same mixture.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples that could interfere with the analysis.[4]

  • Thaw frozen plasma samples at room temperature.[5]

  • In a microcentrifuge tube, add 100 µL of the plasma sample.[6]

  • Spike the plasma sample with 10 µL of the Cefacetrile-13C3 internal standard working solution.[3]

  • To precipitate the proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[3][6]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[6]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

4. LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic acid in water.[1][7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][7]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 40 °C.[7]

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.[6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions: The precursor and product ions should be optimized by direct infusion of standard solutions of Cefacetrile and its internal standard into the mass spectrometer.[6]

      • Cefacetrile Precursor Ion (m/z): 399.1 ([M+H]⁺).[7]

      • Cefacetrile Product Ions (m/z): Specific product ions for Cefacetrile would be determined through fragmentation studies (e.g., 271.1, 158.1).[7]

      • Cefacetrile-13C3 Precursor Ion (m/z): [M+3+H]⁺.[3]

    • Collision Energy: Optimized for each transition.[7]

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes typical performance data for a validated LC-MS/MS method for Cefacetrile in plasma.

ParameterTypical Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Mean Recovery90% - 110%
Matrix EffectMinimal and compensated by IS

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Cefacetrile in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Cefacetrile-13C3) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile with 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatography Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Calculate Cefacetrile Concentration calibration_curve->concentration_calculation

Cefacetrile LC-MS/MS Experimental Workflow

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in plasma samples. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard ensures high throughput, accuracy, and precision, making it suitable for a wide range of applications in drug development and clinical research.

References

Application Notes and Protocols: Cefacetrile Sodium as a Selection Antibiotic in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium is a first-generation cephalosporin antibiotic.[1][2][3] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2][4][5] While extensively used in veterinary medicine, its application as a selection antibiotic in eukaryotic cell culture is not standard.[2] These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound for selecting and maintaining eukaryotic cell lines, a novel application that requires empirical determination of optimal conditions.

Mechanism of Action

Antibacterial Action

This compound's bactericidal activity stems from its ability to disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[2][4] The β-lactam ring in its structure mimics the D-Ala-D-Ala substrate of transpeptidases (a type of PBP), leading to irreversible acylation of the enzyme's active site.[2][4] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall and resulting in cell death.[2][4]

Cefacetrile This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefacetrile->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellLysis Bacterial Cell Lysis CellWall->CellLysis Disruption leads to

Fig. 1: Antibacterial mechanism of this compound.
Potential Effects on Eukaryotic Cells

While β-lactam antibiotics are designed to be selective for bacteria, they are not entirely inert towards eukaryotic cells.[4][6][7] High concentrations and prolonged exposure can lead to dose-dependent antiproliferative effects.[6] Some studies suggest that β-lactam antibiotics may interfere with DNA synthesis in eukaryotic cells, potentially by inhibiting DNA polymerase α.[6][8] It is crucial for researchers to be aware of these potential off-target effects and to determine the lowest effective concentration for selection to minimize any impact on the host cells.

BetaLactam β-Lactam Antibiotics (e.g., Cefacetrile) DNAPolymerase DNA Polymerase α BetaLactam->DNAPolymerase Potentially inhibits DNASynthesis Eukaryotic DNA Synthesis DNAPolymerase->DNASynthesis Required for CellProliferation Cell Proliferation DNASynthesis->CellProliferation Essential for

Fig. 2: Potential off-target effect of β-lactam antibiotics on eukaryotic cells.

Data Presentation

Antibacterial Spectrum

This compound is effective against a range of Gram-positive and some Gram-negative bacteria.[7][9] The following table provides Minimum Inhibitory Concentration (MIC) data for the closely related first-generation cephalosporins, cephalothin and cefazolin, which can serve as a proxy for estimating the antibacterial spectrum of this compound.

BacteriumAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Cephalothin0.781.56
Staphylococcus pseudintermediusCephalothin0.122
Escherichia coliCephalothin3.13>64
Klebsiella pneumoniaeCephalothin3.136.25
Proteus mirabilisCephalothin3.136.25
Escherichia coliCefazolin≤2≥32
Klebsiella pneumoniaeCefazolin≤2≥32
Proteus mirabilisCefazolin≤28

Note: Data is for cephalothin and cefazolin and should be used as a reference.[1][6][8][10] The actual efficacy of this compound against specific bacterial contaminants should be confirmed by the user.

Eukaryotic Cell Cytotoxicity

Direct cytotoxicity data for this compound across a wide range of eukaryotic cell lines is limited. However, studies on other first-generation cephalosporins indicate potential for cytotoxicity at higher concentrations. Cephalothin has been shown to be more toxic to human amnion and mouse embryo cells than penicillin G.[11][12] It is imperative to perform a kill curve experiment to determine the optimal, non-toxic selection concentration for your specific cell line.

Cell LineAntibioticIC₅₀ (µg/mL)Comments
Human Fibrosarcoma (HT1080)Cephalothin~250-500Induced parthanatos (a form of regulated cell death).[13][14]
Rabbit Kidney (LLC-RK1)CephalothinMarkedly toxicIn vitro toxicity was higher than its in vivo nephrotoxicity.[15]
Human Embryonic Kidney (HEK293)Various small molecules-Used as a common cell line for cytotoxicity screening.[16]

Note: This data is for related compounds and serves as a general guideline. The user must determine the specific cytotoxicity of this compound for their cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the antibiotic stock solution are critical for reproducible results.

Materials:

  • This compound powder

  • Sterile, deionized, and filtered water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Syringes

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in a suitable volume of sterile water or PBS to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[17][18]

Start Start Weigh Weigh Cefacetrile Sodium Powder Start->Weigh Dissolve Dissolve in Sterile Water or PBS Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Fig. 3: Workflow for preparing this compound stock solution.
Protocol: Determining the Optimal Selection Concentration (Kill Curve)

Since the sensitivity to antibiotics varies between cell lines, it is essential to determine the minimum concentration of this compound that effectively kills non-transfected cells.[1][10][11][13][15]

Materials:

  • Healthy, actively dividing cells of the desired cell line

  • Complete cell culture medium

  • This compound stock solution

  • 24-well or 96-well cell culture plates

  • Trypan blue solution and a hemocytometer or an automated cell counter

Protocol:

  • Cell Plating:

    • For adherent cells, seed the wells of a 24-well plate at a density that will result in 50-80% confluency the next day (e.g., 0.8 - 3.0 x 10⁵ cells/mL).[1][11]

    • For suspension cells, seed at a density of approximately 2.5 - 5.0 x 10⁵ cells/mL.[1][11]

  • Antibiotic Addition:

    • The following day, prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 10 µg/mL to 1000 µg/mL, with several intermediate concentrations.

    • Include a "no antibiotic" control well.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation and Observation:

    • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment (for adherent cells), and a decrease in cell density.

    • Replace the medium with fresh medium containing the corresponding antibiotic concentrations every 2-3 days.[1][13]

  • Determining the Optimal Concentration:

    • After 7-14 days, determine the cell viability in each well using a method such as the Trypan blue exclusion assay or an MTT assay.[11]

    • The optimal selection concentration is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).[11]

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Days 3-14 cluster_3 End of Experiment PlateCells Plate Cells in Multi-well Plate AddAntibiotic Add Serial Dilutions of This compound PlateCells->AddAntibiotic Incubate Incubate and Observe Daily AddAntibiotic->Incubate ChangeMedia Change Media with Fresh Antibiotic (every 2-3 days) Incubate->ChangeMedia AssessViability Assess Cell Viability Incubate->AssessViability ChangeMedia->Incubate DetermineConc Determine Lowest Effective Concentration AssessViability->DetermineConc

Fig. 4: Experimental workflow for a kill curve assay.

Conclusion

The use of this compound as a selection antibiotic in eukaryotic cell culture represents a novel application. While it offers a broad spectrum of activity against common bacterial contaminants, its potential off-target effects on eukaryotic cells necessitate careful optimization. The protocols provided herein offer a framework for researchers to systematically determine the suitability and optimal working concentration of this compound for their specific cell lines and experimental needs. It is imperative that a thorough kill curve analysis is performed to establish an effective selection concentration that minimizes cytotoxicity to the host cells.

References

Cefacetrile Sodium in Preclinical Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of cefacetrile sodium in various animal models of infection. Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. These guidelines are intended to support preclinical research in infectious diseases and drug development.

Data Presentation: Pharmacokinetic and Efficacy Data

The following tables summarize key pharmacokinetic parameters and efficacy data for cefacetrile and related first-generation cephalosporins in relevant animal models. This information is crucial for designing effective in vivo studies.

Table 1: Pharmacokinetic Parameters of Cefacetrile and Cephapirin in Laboratory Animals

ParameterCefacetrile (Rabbits)Cephapirin (Mice)Cephapirin (Rats)Cephapirin (Dogs)
Administration Route IntravenousIntravenousIntravenousIntravenous
Metabolite DesacetylcephapirinDesacetylcephapirinDesacetylcephapirinDesacetylcephapirin
Primary Excretion Route RenalRenalRenalRenal

Source: Comparative drug disposition studies indicate that cephapirin is metabolized to desacetylcephapirin across these species, with the kidney playing a role in both excretion and metabolism.[1][2]

Table 2: Efficacy of Cephapirin Sodium in Bovine Mastitis Models (Staphylococcus aureus)

Treatment ProtocolAnimal ModelCure Rate (Treated)Cure Rate (Control)Key Findings
200 mg cephapirin sodium per quarter, twice daily for 5 daysDairy Cows (Chronic S. aureus infection)25.8% (cow cure rate)3.3% (cow cure rate)A 5-day extended therapy is effective in treating chronically infected cows.[3][4]
Single intramammary infusionDairy Cows (S. aureus mastitis)Not specifiedNot specifiedEffective against penicillin-resistant Staphylococcus aureus.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and the establishment of relevant infection models.

Protocol 1: Bovine Mastitis Model for this compound Efficacy Testing

This protocol is adapted from established methods for inducing experimental mastitis and testing intramammary antibiotics in dairy cows.[7][8]

Objective: To evaluate the efficacy of intramammary administration of this compound for the treatment of bacterial mastitis.

Materials:

  • Lactating dairy cows, clinically healthy with no history of recent mastitis.

  • Staphylococcus aureus strain known to cause bovine mastitis (e.g., Newbould 305).

  • Sterile saline solution.

  • This compound intramammary infusion syringes.

  • Teat disinfectant and alcohol swabs.

  • Sterile milk collection vials.

  • Somatic Cell Count (SCC) analyzer.

  • Bacteriological culture media (e.g., Blood Agar).

Procedure:

  • Animal Selection and Acclimation:

    • Select healthy lactating cows. House them in a controlled environment and allow for a one-week acclimation period.

    • One week prior to the study, collect milk samples from all quarters to confirm a low SCC and absence of mastitis pathogens.[7]

  • Induction of Mastitis:

    • Prepare an inoculum of S. aureus in sterile saline to a concentration of approximately 10^6 CFU/mL.

    • After the morning milking, disinfect the teat end of one quarter with alcohol.

    • Infuse 1 mL of the bacterial suspension into the teat canal.

    • Monitor the cow for clinical signs of mastitis (swelling, pain, abnormal milk) and collect milk samples for bacterial culture and SCC to confirm infection.

  • Treatment Administration:

    • Once mastitis is established (typically 24-48 hours post-inoculation), completely milk out the infected quarter.

    • Thoroughly clean and disinfect the teat end with an alcohol swab.[9]

    • Administer one syringe of this compound intramammary infusion into the infected quarter. A common dosage for similar cephalosporins is 200 mg per quarter, repeated every 12 hours for two treatments.[6]

    • Gently massage the quarter to distribute the medication.

  • Post-Treatment Monitoring and Sample Collection:

    • Collect milk samples from the treated quarter at 10, 24, and 31 days post-treatment for bacteriological culture and SCC analysis.[3][4]

    • A bacteriological cure is typically defined as the absence of the inoculated pathogen in post-treatment samples.[8]

Expected Outcomes:

  • A significant reduction in bacterial load and SCC in the cefacetrile-treated group compared to an untreated control group.

  • Resolution of clinical signs of mastitis in treated animals.

Protocol 2: Murine Sepsis Model for Systemic this compound Efficacy

This protocol describes a model of systemic infection to evaluate the efficacy of parenterally administered this compound.[10][11]

Objective: To assess the in vivo efficacy of this compound in a murine model of Staphylococcus aureus sepsis.

Materials:

  • Female C57BL/6 mice (6-8 weeks old).

  • Staphylococcus aureus strain (e.g., LAC).

  • Tryptic Soy Broth (TSB) and sterile PBS.

  • This compound for injection.

  • Sterile syringes and needles.

Procedure:

  • Inoculum Preparation:

    • Culture S. aureus overnight in TSB.

    • Wash the bacterial cells with sterile PBS and resuspend to a concentration of approximately 2-3 x 10^8 CFU/mL.

  • Induction of Sepsis:

    • Inject mice intravenously (via the tail vein) with 100 µL of the bacterial suspension. This typically results in the development of septic shock within 12-48 hours.[11]

    • Monitor animals closely for clinical signs of sepsis, including ruffled fur, hunched posture, and diminished activity.[11]

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable parenteral route (e.g., subcutaneous or intraperitoneal injection).

    • Dosage will need to be determined based on pharmacokinetic studies in mice, but starting doses can be extrapolated from similar compounds.

  • Efficacy Assessment:

    • Monitor survival over a period of up to 52 hours.[10]

    • At the end of the experiment (or at humane endpoints), euthanize the animals and collect blood and organs (e.g., kidneys, spleen) for bacterial load determination by plating serial dilutions on appropriate agar.

Expected Outcomes:

  • Increased survival rate in the cefacetrile-treated group compared to the vehicle control group.

  • Reduced bacterial burden in the blood and organs of treated mice.

Protocol 3: Rat Skin and Soft Tissue Infection (SSTI) Model

This protocol details the creation of a localized skin infection to test the efficacy of this compound.[12][13]

Objective: To evaluate the effectiveness of this compound in a rat model of Staphylococcus aureus skin and soft tissue infection.

Materials:

  • Sprague-Dawley or Long-Evans rats (200-250 g).[13][14]

  • Staphylococcus aureus strain.

  • Cefazolin or this compound for injection.

  • Sterile saline, syringes, and needles.

  • Calipers for measuring lesion size.

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of S. aureus in sterile saline at a desired concentration (e.g., 10^8 CFU/mL).

  • Induction of Infection:

    • Anesthetize the rats.

    • Shave a small area on the back of each rat.

    • Inject a defined volume (e.g., 100 µL) of the bacterial suspension subcutaneously.[14]

    • Alternatively, a subcutaneous pouch can be created by injecting air and a mild irritant (e.g., croton oil mixture) 7 days prior to bacterial inoculation to mimic an abscess.[13]

  • Treatment Administration:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 6 hours).

    • Administer the antibiotic systemically (e.g., intraperitoneally or subcutaneously) at predetermined doses and intervals. Doses for the related cephalosporin, cefazolin, in rats have ranged from 15 to 120 mg/kg.[14]

  • Efficacy Assessment:

    • Measure the size of the resulting abscess or lesion daily using calipers.

    • After a set period (e.g., 6 days), euthanize the animals and excise the lesion.[14]

    • Homogenize the tissue and perform quantitative bacteriology to determine the CFU per gram of tissue.

Expected Outcomes:

  • A dose-dependent reduction in abscess size and bacterial load in the lesions of cefacetrile-treated rats compared to controls.

Protocol 4: Rabbit Pneumonia Model

This protocol describes the induction of pneumonia in rabbits for evaluating the efficacy of this compound.[15][16][17][18]

Objective: To determine the therapeutic efficacy of this compound in a rabbit model of bacterial pneumonia.

Materials:

  • New Zealand White rabbits.

  • Pathogen of interest (e.g., Streptococcus pneumoniae or Pseudomonas aeruginosa).

  • Anesthetic agents (e.g., ketamine-xylazine mixture).

  • Endotracheal tubes.

  • This compound for injection.

  • Bronchoalveolar lavage (BAL) equipment.

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline to a predetermined concentration. For S. pneumoniae, an inoculum of >4.60 log10 CFU has been shown to predictably cause pneumonia.[16]

  • Induction of Pneumonia:

    • Anesthetize the rabbits and intubate them with an endotracheal tube.[16]

    • Instill the bacterial inoculum directly into the lungs via the endotracheal tube.

    • Monitor the animals for signs of respiratory distress.

  • Treatment Administration:

    • Begin treatment with this compound at a defined time point after infection (e.g., 5 hours post-infection for a therapeutic model).[17][18]

    • Administer the antibiotic intravenously or intramuscularly at appropriate doses and intervals based on rabbit pharmacokinetic data.

  • Efficacy Assessment:

    • Monitor survival and clinical signs.

    • At the end of the study, euthanize the animals and perform a BAL to collect lung fluid for quantitative bacteriology.

    • Excise the lungs for histopathological examination and to determine bacterial load in the tissue.

Expected Outcomes:

  • Improved survival and reduced clinical signs of pneumonia in the treated group.

  • Significant reduction in bacterial counts in the BAL fluid and lung tissue of cefacetrile-treated rabbits.

Visualizations

Experimental_Workflow_Bovine_Mastitis cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Treatment A Cow Selection & Acclimation B Baseline Milk Sampling (SCC & Culture) A->B C Induction of Mastitis (S. aureus Inoculation) B->C D Confirmation of Infection C->D E Treatment Initiation (this compound Intramammary) D->E F Post-Treatment Sampling (Days 10, 24, 31) E->F G Data Analysis (Bacteriological Cure & SCC) F->G

Caption: Workflow for Bovine Mastitis Efficacy Study.

Signaling_Pathway_Cephalosporin_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CW_Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW_Synthesis Inhibition of Cell_Lysis Cell Lysis & Death CW_Synthesis->PBP catalyzes Autolysins Autolytic Enzymes CW_Synthesis->Autolysins leads to dysregulation of Autolysins->Cell_Lysis mediate Cefacetrile This compound Cefacetrile->PBP Binds to & Inhibits

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Cefacetrile Sodium in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefacetrile sodium is a first-generation cephalosporin antibiotic primarily used in veterinary medicine. Its effective therapeutic use and the monitoring of its residues in biological matrices from treated animals are crucial for both clinical efficacy and food safety. Accurate and precise quantification of this compound in complex biological samples such as plasma, urine, milk, and tissue is essential for pharmacokinetic studies, residue analysis, and regulatory compliance.

These application notes provide detailed protocols and comparative data for the quantitative analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and traditional Microbiological Assays.

Mechanism of Action

Cefacetrile, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

cluster_0 Bacterial Cell Cefacetrile Cefacetrile PBP Penicillin-Binding Proteins (PBPs) Cefacetrile->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Leads to Sample 1 mL Milk Sample Precipitation Add 2 mL Acetonitrile Vortex & Centrifuge Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash Wash with Water & 10% Methanol SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS Reconstitution->Analysis Sample 500 µL Plasma Sample Precipitation Add 1.5 mL Acetonitrile Vortex & Centrifuge Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into HPLC-UV Reconstitution->Analysis cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Media Prepare Agar Medium Inoculate_Plates Inoculate Agar Plates Prepare_Media->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum (*Staphylococcus aureus*) Prepare_Inoculum->Inoculate_Plates Place_Cylinders Place Cylinders on Agar Inoculate_Plates->Place_Cylinders Add_Samples Add Standard & Sample Solutions to Cylinders Place_Cylinders->Add_Samples Incubate Incubate Plates (e.g., 18-24h at 35°C) Add_Samples->Incubate Measure_Zones Measure Diameters of Inhibition Zones Incubate->Measure_Zones Calculate_Potency Calculate Potency using Standard Curve Measure_Zones->Calculate_Potency

References

Application Notes and Protocols for Cefacetrile Sodium in Bovine Mastitis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific research data on Cefacetrile sodium for bovine mastitis is limited in publicly available literature. Therefore, this document utilizes data from closely related first-generation cephalosporins, primarily cephapirin sodium, as a proxy to provide comprehensive application notes and protocols. Researchers should validate these protocols for this compound in their specific experimental settings.

Introduction

Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against bacterial pathogens.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1] This property makes it a candidate for the treatment of bovine mastitis, an inflammatory udder infection that is a major economic concern for the dairy industry. These application notes provide a framework for researchers and drug development professionals to investigate the efficacy of this compound in bovine research models of mastitis.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a cephalosporin, targets and binds to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. These enzymes are crucial for the synthesis and cross-linking of peptidoglycan, the primary structural component of the bacterial cell wall. By inhibiting the function of PBPs, Cefacetrile disrupts the integrity of the cell wall, particularly in actively dividing bacteria. This disruption leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.

cluster_0 Bacterial Cell Cefacetrile_sodium This compound PBPs Penicillin-Binding Proteins (PBPs) Cefacetrile_sodium->PBPs Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis Cefacetrile_sodium->Peptidoglycan_synthesis Inhibits PBPs->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_lysis Cell Lysis (Bactericidal Effect) Cell_wall->Cell_lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize in vitro and in vivo efficacy data for first-generation cephalosporins against common bovine mastitis pathogens.

Table 1: In Vitro Efficacy - Minimum Inhibitory Concentrations (MICs)
PathogenCephalosporinMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusCephapirin--[2]
Streptococcus agalactiaeCephalothin--[3]
Streptococcus uberisPenicillin0.1250.25[4]
Escherichia coliCephalexin--[5]
Table 2: In Vivo Efficacy - Bacteriological and Clinical Cure Rates
Study TypeCephalosporinPathogen(s)Bacteriological Cure Rate (%)Clinical Cure Rate (%)Reference
Clinical MastitisCephapirin SodiumGram-positive bacteria68-[6]
Clinical MastitisCephapirin SodiumGram-negative bacteria50-[6]
Nonsevere Clinical MastitisCephapirin SodiumVarious6888[7]
Chronic S. aureus MastitisCephapirin SodiumStaphylococcus aureus25.8-[8]

Note: Cure rates can vary significantly based on the study design, mastitis severity, and causative pathogen.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing - MIC Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bovine mastitis pathogens.

Start Start: Isolate and prepare bacterial suspension Serial_Dilution Prepare serial dilutions of This compound in a 96-well plate Start->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates from bovine mastitis cases (e.g., Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Bacterial Isolate Preparation:

    • Culture the bacterial isolate on an appropriate agar medium overnight at 37°C.

    • Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Efficacy Study in a Bovine Mastitis Model

This protocol describes a randomized controlled clinical trial to evaluate the efficacy of an intramammary infusion of this compound for the treatment of clinical mastitis in lactating dairy cows.

Cow_Selection Select cows with non-severe clinical mastitis Pre_Treatment_Sampling Collect pre-treatment milk samples for bacteriological culture and SCC Cow_Selection->Pre_Treatment_Sampling Randomization Randomly assign cows to Treatment or Control group Pre_Treatment_Sampling->Randomization Treatment_Administration Administer intramammary infusion: This compound (Treatment) or Placebo/Reference drug (Control) Randomization->Treatment_Administration Post_Treatment_Sampling Collect post-treatment milk samples (e.g., day 14 and 21) Treatment_Administration->Post_Treatment_Sampling Analysis Analyze for bacteriological cure and clinical cure Post_Treatment_Sampling->Analysis

Caption: Workflow for an in vivo efficacy study.

Study Design:

  • Animals: Lactating dairy cows with a diagnosis of non-severe clinical mastitis in a single quarter.

  • Inclusion Criteria: Visible signs of mild to moderate inflammation in the udder and/or abnormal milk, with a positive culture for a mastitis pathogen.

  • Exclusion Criteria: Severe systemic illness, previous treatment with antibiotics within a specified timeframe.

  • Randomization: Cows are randomly allocated to either a treatment group (this compound) or a control group (placebo or a registered intramammary antibiotic).

Procedure:

  • Diagnosis and Enrollment:

    • Identify cows with clinical mastitis based on udder examination and milk appearance.

    • Aseptically collect a pre-treatment milk sample from the affected quarter for bacteriological culture and Somatic Cell Count (SCC).

  • Treatment Administration:

    • Following complete milking of the affected quarter, administer the assigned intramammary infusion (this compound or control) into the teat canal.

    • The dosing regimen (e.g., frequency and duration of treatment) should be clearly defined. A common regimen for similar antibiotics is a 200 mg infusion repeated every 12 hours for two doses.[9]

  • Post-Treatment Evaluation:

    • Collect post-treatment milk samples from the treated quarter at predefined intervals (e.g., 14 and 21 days after the last treatment) for bacteriological analysis.

    • Monitor the cow for clinical signs of mastitis daily for a specified period.

  • Outcome Assessment:

    • Bacteriological Cure: Defined as the absence of the initial pathogen in both post-treatment milk samples.

    • Clinical Cure: Defined as the return of the milk and udder to a normal appearance.

Logical Relationships in Mastitis Treatment and Research

The decision-making process for treating bovine mastitis and the logical flow of research to evaluate new treatments involve several interconnected factors.

Clinical_Signs Observation of Clinical Mastitis Diagnosis Diagnosis: Milk Culture & SCC Clinical_Signs->Diagnosis Pathogen_ID Pathogen Identification Diagnosis->Pathogen_ID Susceptibility_Testing In Vitro Susceptibility Testing (MIC) Pathogen_ID->Susceptibility_Testing Treatment_Decision Treatment Decision Susceptibility_Testing->Treatment_Decision In_Vivo_Trial In Vivo Clinical Trial Treatment_Decision->In_Vivo_Trial Efficacy_Evaluation Efficacy Evaluation (Cure Rates) In_Vivo_Trial->Efficacy_Evaluation New_Treatment_Protocol Development of New Treatment Protocol Efficacy_Evaluation->New_Treatment_Protocol

Caption: Logical flow in mastitis treatment and research.

References

Troubleshooting & Optimization

Technical Support Center: Cefacetrile Sodium Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cefacetrile sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that influence the degradation of this compound in an aqueous solution?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[1][2] Like other cephalosporins, the β-lactam ring in Cefacetrile is susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[3][4] Elevated temperatures accelerate the rate of degradation reactions, while exposure to UV light can lead to photolytic degradation.[5][6] The presence of oxidizing agents can also contribute to its degradation.

2. What is the optimal pH range for the stability of this compound solutions?

While specific data for this compound is not extensively available, analogous cephalosporins exhibit maximum stability in the pH range of 4 to 6.[7][8] In highly acidic or alkaline solutions, the degradation rate increases significantly due to acid- and base-catalyzed hydrolysis of the β-lactam ring.[4]

3. What are the expected degradation products of this compound?

The primary degradation pathway for this compound, like other cephalosporins, involves the cleavage of the β-lactam ring.[4] Depending on the conditions, other degradation products may arise from the hydrolysis of the acetoxymethyl group at the C-3 position.[3] In forced degradation studies of similar cephalosporins, various degradation products have been identified and characterized using techniques like HPLC and LC-MS.[7][9]

4. How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[10][11][12] A validated HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.[13]

5. Are there any specific storage recommendations for this compound solutions to minimize degradation?

To minimize degradation, this compound solutions should be prepared fresh and used promptly. If storage is necessary, solutions should be kept at a controlled pH within the optimal stability range (ideally pH 4-6), protected from light, and stored at refrigerated temperatures (2-8 °C).

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments involving this compound in aqueous solutions.

Problem Possible Causes Troubleshooting Steps
Rapid loss of this compound potency in solution. - Inappropriate pH: The solution pH may be too acidic or too alkaline, accelerating hydrolysis. - High Temperature: The solution is being stored or used at an elevated temperature. - Light Exposure: The solution is not protected from light, leading to photodecomposition.- Verify and adjust pH: Ensure the pH of your aqueous solution is within the optimal range of 4-6. Use appropriate buffers to maintain a stable pH. - Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) and minimize exposure to high temperatures during experiments. - Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.
Inconsistent results in degradation kinetic studies. - Fluctuating Temperature: Inconsistent temperature control during the experiment. - pH Shift: The pH of the solution is changing over the course of the experiment. - Inadequate Mixing: The sample is not homogenous, leading to variable concentrations.- Use a calibrated, temperature-controlled environment: Employ a water bath or incubator with precise temperature control. - Use of Buffers: Utilize appropriate buffer systems to maintain a constant pH throughout the study. - Ensure Homogeneity: Thoroughly mix solutions before sampling.
Appearance of unexpected peaks in HPLC chromatograms. - Formation of secondary degradation products: Over-stressing the sample can lead to the formation of further degradation products.[6] - Interaction with excipients or container: Components of the formulation or the storage container may be reacting with this compound. - Contamination: The sample may be contaminated with other substances.- Optimize stress conditions: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time) to target a degradation of 5-20%.[2] - Conduct compatibility studies: Evaluate the compatibility of this compound with all formulation components and the container material. - Ensure proper handling and clean equipment: Follow good laboratory practices to prevent contamination.
Poor separation of this compound from its degradation products in HPLC. - Suboptimal HPLC method: The mobile phase, column, or other chromatographic parameters are not suitable for resolving the parent drug from its degradants.- Method Development and Validation: Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, gradient, flow rate, and column type to achieve adequate separation.[13]

Quantitative Data Presentation

The following tables provide representative quantitative data on the degradation of a typical cephalosporin, analogous to this compound, under various stress conditions. This data is illustrative and intended to guide experimental design.

Table 1: Effect of pH on the Degradation of a Cephalosporin at 60°C

pHTime (hours)% Degradation (Illustrative)Major Degradation Product(s) (Illustrative)
1.2 (0.1 N HCl)415.2β-lactam ring cleavage product
4.5 (Acetate Buffer)245.8Minimal degradation
7.0 (Phosphate Buffer)1210.5β-lactam ring cleavage product
9.0 (Borate Buffer)220.1β-lactam ring cleavage and side-chain hydrolysis products

Table 2: Effect of Temperature on the Degradation of a Cephalosporin at pH 7.0

Temperature (°C)Time (hours)% Degradation (Illustrative)
25488.3
402412.7
601210.5
80418.9

Table 3: Forced Degradation of a Cephalosporin under Various Conditions

Stress ConditionDuration% Degradation (Illustrative)
0.1 N HCl4 hours at 60°C15.2
0.1 N NaOH2 hours at RT20.1
3% H₂O₂24 hours at RT11.5
Thermal48 hours at 80°C18.9
Photolytic (UV light)24 hours9.8

Experimental Protocols

1. Protocol for a Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Materials: this compound reference standard, HPLC grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, appropriate buffers, calibrated analytical balance, pH meter, HPLC system with a UV detector, photostability chamber, and a temperature-controlled oven.

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 4 hours). At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours). At various time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw samples and dilute for HPLC analysis.

    • Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions. At various time points, withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be kept in the dark under the same conditions. At various time points, withdraw samples and analyze by HPLC.

    • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all generated degradation products.

2. Protocol for a Stability-Indicating HPLC Method Validation

This protocol describes the validation of an HPLC method to ensure it is suitable for quantifying this compound in the presence of its degradation products.[13]

  • Objective: To validate an HPLC method for specificity, linearity, accuracy, precision, and robustness.

  • Procedure:

    • Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve the this compound peak from all degradation product peaks and any excipients. Peak purity analysis should be performed using a photodiode array (PDA) detector.

    • Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The results should remain unaffected by small variations in these parameters.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

G cluster_degradation This compound Degradation Pathways Cefacetrile This compound Hydrolysis Hydrolysis (Acidic/Basic) Cefacetrile->Hydrolysis Oxidation Oxidation Cefacetrile->Oxidation Photolysis Photolysis Cefacetrile->Photolysis Degradation_Products Degradation Products (e.g., β-lactam ring cleavage) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for this compound in aqueous solution.

G cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Cefacetrile Sodium Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize/Dilute Sample Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze End End: Identify and Quantify Degradation Products Analyze->End

Caption: Workflow for a forced degradation study of this compound.

G cluster_troubleshooting Troubleshooting Logic for Rapid Degradation Problem Problem: Rapid Degradation Observed Check_pH Is pH in optimal range (4-6)? Problem->Check_pH Check_Temp Is temperature controlled and low? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust and buffer pH Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Control_Temp Action: Store at 2-8°C Check_Temp->Control_Temp No Protect_Light Action: Use amber vials Check_Light->Protect_Light No Resolved Problem Resolved Check_Light->Resolved Yes Adjust_pH->Resolved Control_Temp->Resolved Protect_Light->Resolved

References

Technical Support Center: Troubleshooting Cefacetrile Sodium HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cefacetrile sodium. The following question-and-answer format directly addresses common problems and offers detailed, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in HPLC analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is an asymmetry where the peak's trailing edge is broader than its leading edge, resulting in a gradual slope back to the baseline.[1][2] This distortion is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making accurate separation and quantification difficult.[1][2]

  • Inaccurate Quantification: The distorted shape makes it challenging for chromatography software to correctly integrate the peak area, leading to imprecise and unreliable quantitative results.[1][3]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's limit of detection and quantification.[2]

Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for methods requiring high precision.[1]

Q2: I am observing a tailing peak for this compound. What are the most common causes?

A2: Peak tailing for ionizable compounds like this compound, a cephalosporin antibiotic, typically arises from secondary, unwanted interactions between the analyte and the stationary phase, or from issues within the HPLC system itself.[2][3] The most common causes include:

  • Silanol Interactions: Strong secondary ionic interactions between this compound and ionized residual silanol groups on the silica-based column packing.[3][4]

  • Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms.[1][4]

  • Insufficient Buffer Concentration: The buffer is too weak to maintain a consistent pH across the column.[1][3]

  • Column Issues: Degradation of the column, contamination from sample matrix, or the formation of a void at the column inlet.[1][3]

  • Sample Overload: The concentration of the injected sample is too high, saturating the stationary phase.[5][6]

  • Extra-Column Effects: Excessive volume from tubing or poor connections leading to band broadening.[4][5]

The diagram below outlines a logical workflow to diagnose the root cause of peak tailing.

G start Peak Tailing Observed for this compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase Start Here ph_issue Is pH close to analyte pKa? Is buffer strength adequate (>10 mM)? check_mobile_phase->ph_issue check_column Step 2: Inspect HPLC Column column_issue Is the column old? Is there a visible void? Is the frit blocked? check_column->column_issue check_sample Step 3: Review Sample & Injection sample_issue Is sample concentration too high? Is sample solvent stronger than mobile phase? check_sample->sample_issue check_system Step 4: Check HPLC System system_issue Are all peaks tailing? Are tubing/connections secure? check_system->system_issue ph_issue->check_column No mp_solution Adjust pH away from pKa. Increase buffer concentration (25-50 mM). ph_issue->mp_solution Yes column_issue->check_sample No column_solution Flush column with strong solvent. Replace guard/main column. column_issue->column_solution Yes sample_issue->check_system No sample_solution Dilute the sample. Dissolve sample in mobile phase. sample_issue->sample_solution Yes system_solution Check for blocked frit. Minimize tubing length/ID. Check for leaks. system_issue->system_solution Yes

Caption: A logical workflow for troubleshooting this compound HPLC peak tailing.

Q3: How can I mitigate peak tailing caused by silanol interactions?

A3: Silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of tailing for compounds with basic functional groups.[3] At a mid-range pH, these groups can deprotonate to the anionic form (Si-O⁻), which then strongly interacts with protonated basic analytes, causing a secondary retention mechanism that leads to tailing.[2][4]

The diagram below illustrates this unwanted interaction.

G cluster_0 Silica Stationary Phase Surface Si-OH Neutral Silanol (Good) Si-O- Ionized Silanol (Bad) analyte Cefacetrile-NH+ (Protonated Analyte) interaction analyte->interaction interaction->Si-O-

Caption: Secondary ionic interaction between an analyte and an ionized silanol group.

To minimize these interactions, consider the following strategies:

  • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an appropriate buffer. At low pH, the silanol groups are protonated (Si-OH) and thus neutral, which prevents the strong ionic interaction.[1]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help "mask" the residual silanol groups, reducing the analyte's ability to interact with them.[3][7]

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where most residual silanol groups are chemically deactivated with a less polar functional group. Using these columns significantly reduces the potential for secondary interactions.[3][4]

The following table summarizes the expected effect of mobile phase adjustments on peak shape.

Mobile Phase ConditionBuffer System (Example)Expected Tailing Factor (Tf)Rationale
Low pH (2.5 - 3.5) Phosphate or Formate Buffer1.0 - 1.3 (Good) Silanol groups are protonated and neutral, minimizing secondary ionic interactions.[1][2]
Mid pH (4.5 - 6.5) Acetate or Phosphate Buffer> 1.5 (Significant Tailing) A significant portion of silanol groups are ionized, leading to strong secondary interactions with the analyte.[4]
Low Buffer Strength (<10 mM) Any> 1.5 (Potential Tailing) Insufficient buffering capacity can cause localized pH shifts on the column, leading to inconsistent ionization.[1][7]
High Buffer Strength (25-50 mM) Any1.1 - 1.4 (Improved) Helps maintain a consistent pH environment and can mask active silanol sites.[3]
Q4: My column might be contaminated or have a void. What are the recommended procedures?

A4: Column performance degrades over time due to contamination or physical changes in the packed bed. If tailing appears suddenly or worsens over time, the column is a likely culprit.[1]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[6]

  • Column Void: A void or channel can form in the packing material at the column inlet, often due to pressure shocks or dissolution of the silica bed under high pH conditions. This disrupts the flow path, causing peak distortion for all analytes.[3][7]

Follow these experimental protocols to address column issues.

Experimental Protocol 1: Reversed-Phase Column Flushing

This procedure uses a series of solvents to remove contaminants. Flush the column with 20 column volumes of each solvent. If your system has a seal that is not compatible with any of these solvents, skip that step.

  • Disconnect the column from the detector to avoid flushing contaminants into it.

  • Buffer Wash: Flush with your mobile phase without the buffer salt (e.g., Water/Acetonitrile) to remove buffer precipitates.

  • Aqueous Wash: Flush with 100% HPLC-grade water.

  • Polar Contaminant Removal: Flush with 100% Isopropanol (IPA).

  • Non-Polar Contaminant Removal: Flush with 100% Tetrahydrofuran (THF), followed by 100% Methylene Chloride (use with caution, ensure system compatibility).

  • Return to Operating Conditions: Flush again with IPA and then re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.

Experimental Protocol 2: Diagnosing a Column Void
  • Confirm System Performance: First, confirm the HPLC system is working correctly by running a standard on a new, trusted column. If peak shape is good, the problem is likely with the suspect column.

  • Disconnect and Inspect: Carefully disconnect the suspect column from the instrument. Look at the inlet end of the column bed through the frit. A void may be visible as a white or discolored area or a clear gap between the frit and the packing material.

  • Column Reversal and Flushing: If a void is suspected at the inlet, reversing the column and flushing with a strong solvent can sometimes help remove particulate matter blocking the inlet frit.[3] However, this is often a temporary fix, and column replacement is the most reliable solution.[1][3]

Q5: What if all the peaks in my chromatogram are tailing?

A5: If every peak in the chromatogram exhibits tailing, the issue is likely systemic and occurring before the separation begins.[7] The most common cause is a problem at the head of the column or in the pre-column flow path.

  • Partially Blocked Inlet Frit: Debris from pump seals, injector rotors, or unfiltered samples can clog the inlet frit of the column.[7] This disrupts the uniform flow of the sample onto the column bed, distorting all peaks equally.

  • Extra-Column Volume: While this typically causes symmetrical band broadening, severe cases due to poorly made connections or excessively long/wide tubing between the injector and the column can contribute to tailing.[5][6]

To resolve this, first try backflushing the column to dislodge particulates from the frit.[7] If this fails, replacing the column is the next step. If a new column also shows tailing, inspect all tubing and connections between the autosampler and the column for blockages or dead volumes.

References

Optimizing Cefacetrile sodium stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of Cefacetrile sodium in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO or sterile water.[1][2] For optimal stability, these solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Q3: What are the primary factors that affect the stability of this compound in solution?

A3: The stability of this compound, like other cephalosporins, is primarily affected by pH, temperature, and exposure to light.[3] The main degradation pathway is the hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity.[3]

Q4: What is the optimal pH range for this compound solutions?

Q5: My this compound solution has developed a yellow tint. Is it still usable?

A5: A color change to yellow can indicate degradation of the this compound.[1] It is highly recommended to prepare a fresh solution to ensure the potency and reliability of your experimental results.

Quantitative Stability Data

The following tables summarize the stability of this compound under various storage conditions.

Table 1: Stability of this compound Powder

Storage TemperatureRecommended Storage Duration
4°CUp to 2 years[1]
-20°CUp to 3 years[1]

Table 2: Stability of this compound in Solution

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month[1][3]
-80°CUp to 6 months[1][3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antibacterial activity in my assay.

  • Possible Cause: Degradation of this compound in the working solution or experimental medium.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution just before use.

    • pH and Temperature Control: Ensure the pH of your experimental medium is within the optimal range for Cefacetrile stability (ideally pH 4-7). Also, minimize the exposure of the antibiotic to elevated temperatures.

    • Stability in Media: If your experiment runs for an extended period, consider the stability of this compound in your specific culture medium at the incubation temperature. It may be necessary to replenish the medium with fresh this compound at regular intervals.

Issue 2: Precipitation is observed in my this compound stock solution upon thawing.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at lower temperatures.

  • Solution:

    • Gentle Warming and Vortexing: Try gently warming the solution to room temperature and vortexing to redissolve the precipitate.

    • Solvent Choice: Ensure you are using a suitable solvent. DMSO is a common choice for preparing high-concentration stock solutions.[1][5]

    • Lower Concentration: If precipitation persists, consider preparing the stock solution at a slightly lower concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder (MW: 361.31 g/mol for the sodium salt)[6][7]

    • High-purity, anhydrous DMSO[1]

    • Sterile, conical-bottom polypropylene tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out 3.61 mg of this compound powder.

    • Transfer the powder to a sterile conical tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]

Protocol 2: Stability-Indicating HPLC Method for this compound (General Protocol)

This protocol is a general guideline based on methods used for other cephalosporins and should be optimized and validated for your specific experimental setup.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5) and acetonitrile. The exact ratio should be optimized to achieve good separation of this compound from its degradation products (a common starting point is 85:15 v/v buffer:acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength of 254 nm.

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Forced Degradation Study (to generate degradation products for method validation):

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 2-4 hours.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 4-6 hours.

    • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24-48 hours.

  • Analysis:

    • Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

    • Inject the standard solution and the samples from the forced degradation study into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and ensure they are well-resolved from the parent this compound peak.

    • The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to confirm that no degradation products are co-eluting.

Visualizations

G Cefacetrile Cefacetrile (Active β-lactam ring) Degraded Inactive Product (Hydrolyzed β-lactam ring) Cefacetrile->Degraded Degradation Stressor1 High/Low pH (Hydrolysis) Stressor1->Degraded Stressor2 High Temperature (Thermal Degradation) Stressor2->Degraded Stressor3 Light Exposure (Photodegradation) Stressor3->Degraded

Caption: Primary degradation pathway of this compound.

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use a Weigh Cefacetrile Sodium Powder b Dissolve in Anhydrous DMSO a->b c Vortex to Mix b->c d Aliquot into Single-Use Tubes c->d e Store at -80°C (Long-Term) d->e f Thaw a Single Aliquot e->f g Prepare Working Solution f->g h Use Immediately in Experiment g->h

Caption: Recommended workflow for preparing and handling this compound solutions.

G start Inconsistent Experimental Results? q1 Is the stock solution old? start->q1 a1 Prepare fresh stock solution. q1->a1 Yes q2 Are you performing multiple freeze-thaw cycles? q1->q2 No a2 Use single-use aliquots. q2->a2 Yes q3 Is the experimental medium pH extreme? q2->q3 No a3 Adjust medium pH to 4-7. q3->a3 Yes q4 Is the experiment long-term? q3->q4 No a4 Replenish with fresh Cefacetrile periodically. q4->a4 Yes

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Cefacetrile Sodium Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Cefacetrile sodium bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound bioassay and what is it used for?

A1: A this compound bioassay is a microbiological method used to determine the potency or concentration of this compound in a sample. This assay relies on the principle of measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The extent of growth inhibition is proportional to the concentration of this compound present. These assays are crucial in pharmaceutical quality control, drug stability studies, and pharmacokinetic analyses. Cefacetrile is a first-generation cephalosporin antibiotic effective against many Gram-positive and some Gram-negative bacteria.

Q2: Which microorganisms are typically used for this compound bioassays?

Q3: What are the common sources of interference in this compound bioassays?

A3: Interference in bioassays can stem from various sources, broadly categorized as matrix effects, cross-reactivity, and chemical interference.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue homogenates) can either inhibit or enhance the growth of the test microorganism, or they can interact with this compound, altering its diffusion and activity. Common interfering substances in biological matrices include proteins, lipids, salts, and endogenous compounds.

  • Cross-Reactivity: Other structurally related antibiotics, particularly other β-lactams, present in the sample can also inhibit the test microorganism, leading to an overestimation of this compound's potency.

  • Chemical Interference: The presence of compounds that alter the pH of the medium or degradation products of this compound can affect the growth of the test organism and the stability of the antibiotic.

Troubleshooting Guides

Issue 1: Inconsistent or No Zones of Inhibition
Possible Cause Troubleshooting Steps
Incorrect Test Organism Verify the identity and susceptibility of the test microorganism. Ensure the culture is pure and in the correct growth phase.
Improper Inoculum Density Optimize the inoculum concentration. A lawn that is too dense can mask inhibition zones, while a sparse lawn can lead to uneven growth.
Agar Medium Issues Ensure the agar medium has the correct composition, pH, and depth. The pH should be optimal for both microbial growth and antibiotic activity.
Inactive this compound Standard Use a fresh, properly stored, and certified reference standard. This compound can degrade if not stored correctly.
Incorrect Incubation Conditions Verify the incubation temperature and time are appropriate for the test organism.
Issue 2: Irregular or Poorly Defined Inhibition Zones
Possible Cause Troubleshooting Steps
Uneven Inoculum Spreading Ensure the inoculum is spread evenly across the agar surface to create a uniform lawn of growth.
Moisture on Agar Surface Dry the agar plates before inoculation to prevent the inoculum from running, which can lead to irregularly shaped zones.
Issues with Sample Application If using the cylinder-plate method, ensure the cylinders are placed firmly on the agar surface to prevent leakage. For disc diffusion, ensure discs are firmly pressed onto the agar.
Particulate Matter in the Sample Centrifuge or filter the sample to remove any particulate matter that could interfere with the diffusion of the antibiotic.
Issue 3: Suspected Matrix Effects
Possible Cause Troubleshooting Steps
Interfering Substances in the Sample Matrix Sample Dilution: Dilute the sample with a suitable buffer to reduce the concentration of interfering substances. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering components. Matrix-Matched Standards: Prepare standard curves in the same matrix as the samples to compensate for consistent matrix effects.
pH of the Sample Adjust the pH of the sample to match that of the assay medium before application.

The following diagram illustrates a general workflow for troubleshooting suspected matrix effects:

MatrixEffectTroubleshooting start Suspected Matrix Effect (Inaccurate or Imprecise Results) dilution Dilute Sample with Buffer start->dilution Simple approach spe Perform Solid-Phase Extraction (SPE) start->spe For complex matrices matrix_match Prepare Matrix-Matched Standards start->matrix_match To compensate for effects reassay Re-assay Sample dilution->reassay spe->reassay matrix_match->reassay evaluate Evaluate Results reassay->evaluate pass Results Acceptable evaluate->pass Yes fail Further Investigation Needed evaluate->fail No

Caption: Troubleshooting workflow for addressing matrix effects.

Issue 4: Suspected Cross-Reactivity
Possible Cause Troubleshooting Steps
Presence of Other β-Lactam Antibiotics Chromatographic Separation: Use a chromatographic method (e.g., HPLC) to separate this compound from other antibiotics before the bioassay. Selective Inactivation: If the interfering antibiotic is known, it may be possible to selectively inactivate it using a specific β-lactamase, provided it does not affect this compound.

The logical relationship for considering cross-reactivity is outlined below:

CrossReactivityConsideration start Sample Contains Multiple Compounds is_beta_lactam Are other compounds structurally related β-lactams? start->is_beta_lactam potential_interference High Potential for Cross-Reactivity Interference is_beta_lactam->potential_interference Yes no_interference Low Potential for Cross-Reactivity Interference is_beta_lactam->no_interference No separation Employ Separation Technique (e.g., HPLC) Prior to Bioassay potential_interference->separation

Caption: Decision process for handling potential cross-reactivity.

Experimental Protocols

General Protocol for this compound Cylinder-Plate Bioassay

Disclaimer: This is a general protocol based on standard microbiological assay procedures for cephalosporins. Optimization will be required for specific laboratory conditions and sample types.

  • Preparation of Media:

    • Prepare a suitable agar medium (e.g., Seed Agar) and a base layer agar. Sterilize by autoclaving.

    • The pH of the medium should be adjusted to 6.5-6.6 after sterilization.

  • Preparation of Test Organism Inoculum:

    • Use a susceptible strain of Staphylococcus aureus.

    • Culture the organism on an agar slant and incubate for 16-24 hours at 32-37°C.

    • Harvest the bacterial growth with sterile saline and dilute to a standardized turbidity.

  • Preparation of Assay Plates:

    • Pour a base layer of sterile agar into Petri dishes and allow it to solidify.

    • Seed the top layer of agar with the prepared inoculum at a temperature of 48-51°C and pour it over the base layer.

    • Allow the seeded agar to solidify completely.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent.

    • Create a series of standard dilutions from the stock solution to generate a standard curve.

    • Prepare sample solutions to have an expected concentration within the range of the standard curve.

  • Assay Procedure:

    • Place sterile stainless-steel cylinders on the surface of the solidified agar.

    • Carefully fill the cylinders with the standard and sample solutions.

    • Incubate the plates at 32-37°C for 16-24 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

    • Plot the logarithm of the standard concentrations against the zone diameters.

    • Determine the concentration of this compound in the samples by interpolating their zone diameters on the standard curve.

The experimental workflow can be visualized as follows:

BioassayWorkflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Agar Media pour_plates Pour Assay Plates prep_media->pour_plates prep_inoculum Prepare Inoculum prep_inoculum->pour_plates prep_standards Prepare Standards & Samples apply_solutions Apply Solutions to Cylinders prep_standards->apply_solutions pour_plates->apply_solutions incubate Incubate Plates apply_solutions->incubate measure_zones Measure Inhibition Zones incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calculate_conc Calculate Sample Concentration plot_curve->calculate_conc

Caption: General workflow for a cylinder-plate bioassay.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on typical findings for first-generation cephalosporins, as specific quantitative data for this compound interference was not available in the reviewed literature.

Table 1: Illustrative Impact of Matrix Effects on this compound Recovery

Sample Matrix Dilution Factor Apparent Recovery (%) Potential Interferents
Human Plasma1:175%Proteins, lipids
Human Plasma1:1098%Reduced concentration of interferents
Bovine Milk1:160%High protein and fat content
Bovine Milk1:595%Dilution mitigates interference
Urine1:1115% (Enhancement)High salt concentration, variable pH
Urine1:20102%Normalization of matrix composition

Table 2: Illustrative Cross-Reactivity of Structurally Related β-Lactams

Potential Interferent Structural Similarity to Cefacetrile Apparent Increase in Potency (%)
CephalothinSimilar R1 side chain15-25%
CefazolinDifferent R1 and R2 side chains< 5%
Penicillin GDifferent core structure and side chains< 2%
AmoxicillinDifferent core structure, similar R1 side chain to some cephalosporins5-10%

Note: The degree of cross-reactivity is highly dependent on the specific test organism and assay conditions.

Cefacetrile Sodium in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cefacetrile sodium in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Solubility in DMSO

This guide addresses common issues encountered when dissolving this compound in DMSO.

Issue 1: this compound is not dissolving or is only slightly soluble in DMSO.

  • Possible Cause 1: Suboptimal DMSO Quality. The hygroscopic nature of DMSO can significantly affect its solvating power. Absorbed water will reduce its effectiveness in dissolving this compound.

    • Solution: Always use fresh, newly opened, anhydrous, high-purity DMSO for the preparation of stock solutions[1]. Avoid using DMSO from a bottle that has been opened multiple times over a long period.

  • Possible Cause 2: Insufficient Sonication. Cefacetrile may require mechanical energy to fully dissolve in DMSO.

    • Solution: After adding this compound to DMSO, sonicate the solution in an ultrasonic bath[1]. Monitor the solution for clarity.

  • Possible Cause 3: Compound has Precipitated Out of Solution. This can occur if the solution has been stored improperly or has undergone multiple freeze-thaw cycles.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. If this fails, it is recommended to prepare a fresh stock solution. To prevent this, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles[1][2].

Issue 2: The this compound/DMSO stock solution precipitates when diluted in aqueous media (e.g., cell culture medium or PBS).

  • Possible Cause 1: Rapid Change in Solvent Polarity. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to crash out of solution due to the sudden decrease in solubility. This is a common issue for many compounds dissolved in DMSO[3][4].

    • Solution: Perform a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous media, first dilute the stock solution in a smaller volume of the media, and then add this intermediate dilution to the final volume.

  • Possible Cause 2: Final DMSO Concentration is Too Low to Maintain Solubility. While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a certain amount may be necessary to keep the compound in solution[2].

    • Solution: If precipitation occurs at your desired final concentration, you may need to optimize the final DMSO concentration. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent[2].

  • Possible Cause 3: Interaction with Components in the Aqueous Medium. Salts or other components in the culture medium or buffer could potentially interact with this compound, leading to precipitation[3].

    • Solution: If possible, try dissolving the compound in a simpler aqueous solution first (e.g., sterile water or saline) before adding it to the more complex medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is described as having slight solubility in DMSO[5]. For the related compound Cefacetrile, the solubility in DMSO is approximately 7 mg/mL (20.63 mM), which may require sonication to achieve[1]. The solubility of this compound is expected to be in a similar range.

Q2: How should I prepare a this compound stock solution in DMSO?

A2: It is recommended to use fresh, anhydrous DMSO. Add the appropriate amount of DMSO to your weighed this compound to achieve the desired concentration. Use ultrasonication to aid dissolution[1].

Q3: How should I store my this compound/DMSO stock solution?

A3: Once prepared, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Q4: My this compound/DMSO solution appears to have a precipitate after storage. What should I do?

A4: You can try to gently warm the solution and sonicate it to redissolve the compound. However, if the precipitate does not dissolve, it is advisable to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A5: To avoid toxicity to most cell lines, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%[2]. However, the tolerance can be cell-line dependent, so it is always best to run a vehicle control with the same DMSO concentration as your experimental samples.

Quantitative Data

The following table summarizes the available solubility data for Cefacetrile, which can be used as a proxy for this compound.

CompoundSolventSolubilityMolar ConcentrationNotes
CefacetrileDMSO7 mg/mL20.63 mMUltrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility[1].
This compoundDMSOSlightly solubleNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 361.31 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated scale

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 3.61 mg of this compound on a calibrated analytical balance.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube for 30 seconds to mix.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility in DMSO start Start: Dissolving Cefacetrile Sodium in DMSO issue1 Issue: Incomplete Dissolution or Precipitation in DMSO start->issue1 issue2 Issue: Precipitation upon Aqueous Dilution start->issue2 cause1a Possible Cause: Suboptimal DMSO Quality issue1->cause1a No cause1b Possible Cause: Insufficient Agitation issue1->cause1b Yes solution1a Solution: Use fresh, anhydrous DMSO cause1a->solution1a success Successfully Dissolved solution1a->success solution1b Solution: Apply ultrasonication cause1b->solution1b solution1b->success cause2a Possible Cause: Rapid Solvent Polarity Change issue2->cause2a No cause2b Possible Cause: Low Final DMSO Concentration issue2->cause2b Yes solution2a Solution: Perform stepwise dilution cause2a->solution2a solution2a->success solution2b Solution: Optimize final DMSO concentration and use vehicle controls cause2b->solution2b solution2b->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Cefacetrile Sodium Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Cefacetrile sodium from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The most common methods for extracting this compound from tissue samples are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1] Protein precipitation is a quick method using agents like acetonitrile or trichloroacetic acid (TCA) to remove proteins.[1] SPE offers better selectivity and removal of interfering substances compared to protein precipitation.[1] LLE is a classic technique that separates compounds based on their solubility in two immiscible liquids.[1]

Q2: What are the critical first steps in handling tissue samples to ensure accurate this compound analysis?

A2: Proper handling and storage are crucial to prevent the degradation of this compound. Immediately after collection, tissue samples should be placed on ice to slow down enzymatic activity. For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended to maintain stability. It is also important to avoid repeated freeze-thaw cycles.[1]

Q3: Which analytical techniques are typically used for the quantification of this compound after extraction?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of cephalosporins like this compound.[2][3] Often, HPLC is coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[3][4]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: Matrix effects can be minimized by using an effective sample clean-up method like Solid-Phase Extraction (SPE), which is more selective than protein precipitation.[1] Additionally, employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound can compensate for matrix effects and variations in extraction recovery, leading to more accurate results.[4]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Cause Suggestion
Incomplete tissue homogenization Ensure the tissue is thoroughly homogenized to achieve a uniform distribution of the analyte. Use a mechanical homogenizer with an appropriate buffer (e.g., phosphate buffer).[1]
Degradation of this compound Handle samples on ice and avoid repeated freeze-thaw cycles. Ensure long-term storage is at -80°C.[1]
Inefficient protein precipitation When using acetonitrile, ensure a sufficient volume is used (e.g., 2 mL of cold acetonitrile for 1 mL of homogenate) and vortex vigorously.[1] For TCA precipitation, allow for a 10-15 minute incubation on ice after vortexing.[1]
Suboptimal SPE procedure Ensure the SPE cartridge is properly conditioned before loading the sample. Optimize the washing and elution steps; a wash with 5% methanol in water can remove polar interferences, and elution with methanol is typically effective.[1]
Inefficient liquid-liquid extraction Ensure the pH of the aqueous phase is optimized for the extraction of this compound into the organic solvent. Vigorous mixing is required to maximize partitioning.

Issue 2: High Variability in Results

Possible Cause Suggestion
Inconsistent sample handling Standardize the entire sample handling and preparation procedure, from collection to extraction.
Precipitation issues Ensure complete protein precipitation by optimizing the precipitating agent volume and incubation time. Centrifuge at a sufficient speed and temperature (e.g., 10,000 x g at 4°C) to obtain a clear supernatant.[1]
SPE cartridge variability Use high-quality SPE cartridges from a reliable supplier. Ensure consistent flow rates during sample loading, washing, and elution.
Inaccurate pipetting Calibrate and use precision pipettes for all liquid handling steps, especially for the addition of internal standards and reagents.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • Homogenization: Homogenize 1 gram of tissue with 3 mL of cold phosphate buffer (0.1 M, pH 7.4).[1]

  • Precipitation: To 1 mL of the tissue homogenate, add 2 mL of cold acetonitrile.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the supernatant containing this compound.[1]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Homogenize 1 gram of tissue with 4 mL of 1% formic acid in acetonitrile. Centrifuge at 5000 x g for 10 minutes and collect the supernatant.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute this compound from the cartridge with 5 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[1]

Protocol 3: HPLC Method for Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and 0.04 M potassium dihydrogen orthophosphate buffer (pH 6.0) in a 7:93 (v/v) ratio.[5]

  • Flow Rate: 1.3 mL/min.[5]

  • Detection: UV detection at 240 nm.[5]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Quantitative Data Summary

Table 1: Typical Recovery Rates for Cephalosporins using Different Extraction Methods

Extraction MethodMatrixAnalyteAverage Recovery (%)Reference
Solid-Phase ExtractionMilkVarious Cephalosporins56 - 93[6]
MIP-SPEMilkCephalexin, Cefadroxil, Cephapirin> 60[7]
TLCMilkCefacetrile97.66[8]

Note: These values are illustrative and can vary based on the specific tissue type, experimental conditions, and analytical instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Options cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis TissueSample Tissue Sample Collection (on ice) Homogenization Homogenization (in cold buffer) TissueSample->Homogenization Extraction Extraction Method Homogenization->Extraction ProteinPrecipitation Protein Precipitation (Acetonitrile or TCA) Extraction->ProteinPrecipitation Rapid SPE Solid-Phase Extraction (C18 cartridge) Extraction->SPE Selective LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Extraction->LLE Classic Evaporation Evaporation (under Nitrogen) ProteinPrecipitation->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution HPLC HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC

Caption: Experimental workflow for the extraction and analysis of this compound from tissue samples.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Cefacetrile Recovery Degradation Analyte Degradation LowRecovery->Degradation IncompleteHomogenization Incomplete Homogenization LowRecovery->IncompleteHomogenization InefficientExtraction Inefficient Extraction LowRecovery->InefficientExtraction MatrixEffects Matrix Effects LowRecovery->MatrixEffects ProperHandling Improve Sample Handling (Cold chain, storage) Degradation->ProperHandling OptimizeHomogenization Optimize Homogenization (Method, buffer) IncompleteHomogenization->OptimizeHomogenization RefineExtraction Refine Extraction Protocol (SPE, LLE, PPT) InefficientExtraction->RefineExtraction MatrixEffects->RefineExtraction UseInternalStandard Use Isotope-Labeled Internal Standard MatrixEffects->UseInternalStandard

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Technical Support Center: pH-Dependent Stability of Cefacetrile Sodium in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of Cefacetrile sodium in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the β-lactam ring. This reaction leads to the loss of antibacterial activity. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q2: What is the optimal pH range for the stability of this compound in buffer solutions?

A2: While specific kinetic data for this compound is not extensively available in public literature, studies on structurally similar cephalosporins indicate that maximum stability is generally achieved in the slightly acidic to neutral pH range, typically between pH 4 and 6.5[1][2]. Both strongly acidic and alkaline conditions can catalyze the degradation of the β-lactam ring[3].

Q3: Which buffer systems are commonly used for studying the stability of cephalosporins like this compound?

A3: Common buffer systems for pharmaceutical stability studies in the optimal pH range for cephalosporins include acetate, citrate, and phosphate buffers. The choice of buffer can sometimes influence the degradation rate, a phenomenon known as buffer catalysis[4][5]. Therefore, it is crucial to select and report the buffer system used in any stability study.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is required to monitor the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. A validated stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.

Q5: What are the typical stress conditions for forced degradation studies of this compound?

A5: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. Typical stress conditions for this compound would include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

  • Neutral Hydrolysis: Refluxing in water.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Exposure to UV and/or fluorescent light.

  • Thermal Degradation: Heating the solid drug or a solution at elevated temperatures.

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound observed even at neutral pH. Incorrect pH of the buffer solution. Buffer catalysis. High storage temperature. Contamination of the solution.Verify the pH of the buffer with a calibrated pH meter. Consider using a different buffer system (e.g., switch from phosphate to citrate). Store solutions at refrigerated temperatures (2-8°C) and protect from light. Ensure all glassware is clean and use high-purity water and reagents.
Inconsistent or non-reproducible stability data. Inaccurate preparation of buffer or drug solutions. Fluctuation in storage conditions (temperature, light exposure). Issues with the analytical method.Ensure accurate weighing and volumetric measurements. Use calibrated equipment. Store all samples under identical and controlled conditions. Validate the HPLC method for precision, accuracy, and linearity.
Poor separation between this compound and its degradation peaks in HPLC. The analytical method is not stability-indicating. Inappropriate mobile phase composition or column.Develop and validate a stability-indicating HPLC method. Optimize the mobile phase (e.g., adjust pH, organic modifier ratio, or use a gradient elution). Screen different HPLC columns (e.g., C18, C8) with varying selectivities.
Precipitation observed in the buffer solution upon addition of this compound. The concentration of this compound exceeds its solubility in the chosen buffer at that specific pH. The buffer components are interacting with the drug molecule.Determine the solubility of this compound in the buffer at the desired pH before preparing high-concentration stock solutions. Consider adjusting the pH or using a co-solvent if compatible with the experimental design.

Section 3: Data Presentation

While specific quantitative stability data for this compound is limited in the available literature, the following tables provide an illustrative example of how to present such data based on the general behavior of cephalosporins. Researchers should generate their own data for this compound following the provided experimental protocols.

Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C

Buffer System (0.1 M)pHApparent First-Order Rate Constant (k) (day⁻¹) (Hypothetical)Half-life (t½) (days) (Hypothetical)
Hydrochloric Acid2.00.2313.0
Acetate Buffer4.00.04615.0
Citrate Buffer5.00.02330.0
Phosphate Buffer6.00.03519.8
Phosphate Buffer7.00.0927.5
Phosphate Buffer8.00.4621.5
Sodium Hydroxide10.02.3030.3

Table 2: Illustrative Influence of Buffer System on this compound Stability at pH 5.0 and 25°C

Buffer System (0.1 M)pHApparent First-Order Rate Constant (k) (day⁻¹) (Hypothetical)Half-life (t½) (days) (Hypothetical)
Acetate Buffer5.00.02527.7
Citrate Buffer5.00.02330.0

Section 4: Experimental Protocols

Preparation of Buffer Solutions (0.1 M)
  • Acetate Buffer (pH 4.0): Dissolve 5.76 mL of glacial acetic acid in 900 mL of purified water. Adjust the pH to 4.0 with a 1 M sodium hydroxide solution and make up the volume to 1000 mL with purified water.

  • Citrate Buffer (pH 5.0): Dissolve 21.01 g of citric acid monohydrate in 800 mL of purified water. Adjust the pH to 5.0 with a 1 M sodium hydroxide solution and make up the volume to 1000 mL with purified water.

  • Phosphate Buffer (pH 6.0, 7.0, 8.0): Prepare stock solutions of 0.1 M monobasic sodium phosphate (NaH₂PO₄) and 0.1 M dibasic sodium phosphate (Na₂HPO₄).

    • For pH 6.0, mix approximately 87.7 mL of the monobasic solution with 12.3 mL of the dibasic solution and adjust the final pH if necessary.

    • For pH 7.0, mix approximately 39 mL of the monobasic solution with 61 mL of the dibasic solution and adjust the final pH if necessary.

    • For pH 8.0, mix approximately 5.3 mL of the monobasic solution with 94.7 mL of the dibasic solution and adjust the final pH if necessary.

Protocol for a pH-Stability Study
  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 5, 6, 7, 8, and 10).

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water) to prepare a concentrated stock solution.

  • Incubation: Add a known volume of the this compound stock solution to each buffer solution in separate, sealed containers to achieve the desired final concentration (e.g., 100 µg/mL).

  • Storage: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of intact this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the linear regression line will be the negative of the apparent first-order degradation rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Section 5: Visualizations

Experimental_Workflow_for_pH_Stability_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 2-10) C Incubate Drug in Buffers at Constant Temperature A->C B Prepare this compound Stock Solution B->C D Collect Samples at Time Intervals C->D E Analyze by Stability-Indicating HPLC Method D->E F Determine Degradation Rate (k) and Half-life (t½) E->F

Caption: Workflow for a pH-dependent stability study of this compound.

Logical_Relationship_Troubleshooting A Inconsistent Stability Results B Inaccurate Preparation A->B C Uncontrolled Storage A->C D Non-Validated HPLC Method A->D E Recalibrate Instruments B->E F Use Controlled Environment Chambers C->F G Perform Method Validation D->G

Caption: Troubleshooting logic for inconsistent stability results.

References

Technical Support Center: Cefacetrile Sodium LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cefacetrile sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] In complex biological matrices like plasma, milk, or tissue, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects.[1][5]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, inconsistent reproducibility and accuracy are hallmark signs of uncompensated matrix effects.[3] Because the composition of biological samples can vary between individuals or sources, the extent of ion suppression or enhancement can differ from sample to sample, leading to high variability in your results.[5] It is crucial to assess and mitigate matrix effects during method development and validation.[6]

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as Cefacetrile-13C3, is considered the gold standard for mitigating matrix effects.[7][8] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[7][8] By calculating the peak area ratio of the analyte to the internal standard, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[8]

Q4: Are there alternative internal standards if a stable isotope-labeled version of Cefacetrile is unavailable?

A4: While a SIL-IS is ideal, other structurally similar compounds (analog internal standards) can be used. However, it is important to validate their effectiveness, as they may not perfectly mimic the chromatographic and ionization behavior of Cefacetrile, and therefore may not fully compensate for matrix effects.

Q5: How can I evaluate the presence and extent of matrix effects in my assay?

A5: The post-extraction spike method is a common technique to quantify matrix effects.[5] This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity or complete signal loss for this compound Severe Ion Suppression: Co-eluting matrix components are significantly hindering the ionization of Cefacetrile.1. Improve Sample Preparation: Implement more rigorous cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9][10] 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of Cefacetrile from matrix components.[11] 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like Cefacetrile-13C3 can effectively normalize for signal suppression.[7][8]
High variability in results between different samples Differential Matrix Effects: The composition of the matrix varies between your samples, causing inconsistent ion suppression or enhancement.1. Standardize Sample Collection and Handling: Ensure uniformity in how samples are collected, processed, and stored. 2. Employ a Robust Internal Standard: A SIL-IS is strongly recommended to account for inter-sample variability in matrix effects.[8] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for matrix effects.[4][12]
Peak shape distortion for this compound Matrix-Induced Chromatographic Effects: Co-eluting matrix components can sometimes interact with the analyte on the column, affecting peak shape.[4]1. Enhance Sample Cleanup: Utilize advanced sample preparation techniques like mixed-mode SPE to obtain cleaner extracts.[9] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[10]
Inaccurate quantification despite using an internal standard Inappropriate Internal Standard: The chosen internal standard may not be co-eluting or responding to matrix effects in the same way as Cefacetrile.1. Switch to a Stable Isotope-Labeled Internal Standard: This is the most reliable option for accurate compensation.[7][11] 2. Verify Co-elution: Ensure that the analyte and internal standard have the same retention time under your chromatographic conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol describes how to quantitatively assess the impact of the sample matrix on the ionization of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, milk). Spike the this compound analytical standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound analytical standard into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpret the Results:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

    • The relative standard deviation (RSD) of the MF across different lots of matrix should be <15%.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This is a common and straightforward method for sample cleanup, particularly for plasma samples.

Methodology:

  • Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[8]

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Cefacetrile-13C3).[13]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and is often used for complex matrices like milk.[14]

Methodology:

  • Sample Pre-treatment: Centrifuge the sample (e.g., milk) to separate the fat layer. Use the skimmed portion for extraction.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) sequentially with methanol and then water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.[14]

  • Elution: Elute this compound and the internal standard from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for antibiotic analysis, highlighting the impact of different sample preparation techniques on matrix effects and recovery.

Analyte Class Matrix Sample Preparation Average Recovery (%) Matrix Effect (%) Reference
CephalosporinsMilkUltrasound-assisted matrix solid-phase dispersion81.7 - 117.9Not explicitly quantified, but matrix-matched calibration was used.[15]
Multiclass Veterinary DrugsFeedModified QuPPe with d-SPE (C18)70.8 - 118.4Compensated by matrix-matched standards.[16]
Multiclass AntibioticsMilkModified QuEChERS with C18 cleanup65.1 - 120.1Low to medium (<39.9%)[17]
Multiclass AntibioticsBovine Liver, Muscle, MilkQuEChERS58 - 123Compensated by matrix-matched calibration.[18]

Visualizations

Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Validation Poor Reproducibility Poor Reproducibility Assess Matrix Effect Assess Matrix Effect Poor Reproducibility->Assess Matrix Effect Low Signal Intensity Low Signal Intensity Low Signal Intensity->Assess Matrix Effect Inaccurate Results Inaccurate Results Inaccurate Results->Assess Matrix Effect Optimize Sample Prep Optimize Sample Prep Assess Matrix Effect->Optimize Sample Prep Matrix Effect > 15%? Re-validate Method Re-validate Method Assess Matrix Effect->Re-validate Method Matrix Effect < 15% Optimize Chromatography Optimize Chromatography Optimize Sample Prep->Optimize Chromatography Use SIL-IS Use SIL-IS Optimize Chromatography->Use SIL-IS Use SIL-IS->Re-validate Method

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Experimental Workflow for Matrix Effect Assessment Start Start Prepare Neat Standard (Set A) Prepare Neat Standard (Set A) Start->Prepare Neat Standard (Set A) Extract Blank Matrix Extract Blank Matrix Start->Extract Blank Matrix LC-MS/MS Analysis LC-MS/MS Analysis Prepare Neat Standard (Set A)->LC-MS/MS Analysis Prepare Post-Spike Sample (Set B) Prepare Post-Spike Sample (Set B) Prepare Post-Spike Sample (Set B)->LC-MS/MS Analysis Extract Blank Matrix->Prepare Post-Spike Sample (Set B) Calculate Matrix Factor Calculate Matrix Factor LC-MS/MS Analysis->Calculate Matrix Factor End End Calculate Matrix Factor->End

Caption: Workflow for assessing matrix effects via the post-extraction spike method.

References

Validation & Comparative

In Vitro Efficacy Face-Off: Cefacetrile Sodium vs. Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of first-generation cephalosporins, Cefacetrile sodium and Cephapirin have long been subjects of research for their utility against a range of bacterial pathogens. Both antibiotics share a common mechanism of action, inhibiting bacterial cell wall synthesis, which ultimately leads to cell lysis and death.[1][2] This guide provides a detailed comparison of their in vitro efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing work.

Quantitative Comparison of In Vitro Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.[3][4][5][6] The lower the MIC value, the more potent the antibiotic is against a particular pathogen. The following table summarizes the MIC data for this compound and Cephapirin against various bacterial species as reported in the scientific literature.

Bacterial SpeciesThis compound MIC (µg/mL)Cephapirin MIC (µg/mL)
Staphylococcus aureus0.06 - 0.5[7]0.25 (MIC90)[8]
Coagulase-negative staphylococci0.12 (MIC90)[8]
Streptococcus pyogenes (Group A Streptococcus)<1[9], 0.06 - 0.5[7]
Streptococcus pneumoniae (D. pneumoniae)0.06 - 0.5[7]
Streptococcus dysgalactiaeAll isolates susceptible
Streptococcus uberisMost isolates susceptible
Escherichia coli4 - 6[7]51.0% of isolates susceptible
Klebsiella-Enterobacter spp.4 - 6[7]
Proteus mirabilis8 - 32[7]
Pseudomonas aeruginosa>500[7]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Direct comparison of MIC values should be done with caution due to potential variations in experimental methodologies across different studies.

Experimental Protocols

The determination of MIC values is a standardized process crucial for evaluating antibiotic efficacy. The primary methods cited in the literature for cephalosporin susceptibility testing are the agar dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method was utilized to determine the MICs for various mastitis pathogens against cephapirin and its metabolite.[10][11]

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, known concentration of the antibiotic.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[8]

Broth Microdilution Method

This method involves the use of microtiter plates and is a common technique for determining MICs.

  • Preparation of Antibiotic Dilutions: Serial dilutions of the antibiotic are prepared in a liquid growth medium in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in the same growth medium.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with a standardized amount of the bacterial suspension.

  • Incubation: The microtiter plate is incubated to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible turbidity (bacterial growth) is observed.[4][12]

Mechanism of Action and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_workflow Experimental Workflow for MIC Determination prep_media Prepare Bacterial Culture and Antibiotic Dilutions inoculation Inoculate Media with Bacteria prep_media->inoculation incubation Incubate at Optimal Temperature inoculation->incubation observation Observe for Bacterial Growth incubation->observation mic_determination Determine Lowest Concentration Inhibiting Growth (MIC) observation->mic_determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

G cluster_pathway Cephalosporin Mechanism of Action cephalosporin Cephalosporin (Cefacetrile/Cephapirin) pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Inhibits cell_lysis Bacterial Cell Lysis cell_wall_synthesis->cell_lysis Leads to

Caption: The signaling pathway illustrating how cephalosporins inhibit bacterial cell wall synthesis.

Concluding Remarks

Both this compound and Cephapirin are effective first-generation cephalosporins with demonstrated in vitro activity against a variety of Gram-positive and some Gram-negative bacteria.[2][13][14] The choice between these two antibiotics for research or development purposes will likely depend on the specific pathogens of interest. For instance, the available data suggests Cephapirin has a very low MIC90 against both S. aureus and coagulase-negative staphylococci.[8] Cefacetrile has shown potent activity against streptococcal species and some Gram-negative bacteria like E. coli and Klebsiella.[7] It is imperative for researchers to consider the specific MIC values for their target organisms and to conduct their own susceptibility testing using standardized protocols to ensure the relevance of their findings.

References

A Comparative Guide to an LC-MS/MS Analytical Method for Cefacetrile Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cefacetrile sodium against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical methodology.

Principle of the Methods

LC-MS/MS: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other components in the sample matrix by the LC system. Subsequently, the mass spectrometer ionizes the analyte molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a specific daughter ion is monitored for quantification, providing a high degree of certainty in the identification and measurement of the analyte.

HPLC-UV: This method also utilizes liquid chromatography for separation. However, detection is based on the principle that the analyte absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. While robust and widely used, HPLC-UV can be less selective and sensitive compared to LC-MS/MS, especially in complex biological matrices.[1]

Performance Comparison

The choice between LC-MS/MS and HPLC-UV for Cefacetrile analysis depends on the specific application's requirements. LC-MS/MS is the superior choice for bioanalytical studies requiring high sensitivity and selectivity, while HPLC-UV is a cost-effective and reliable option for quality control of pharmaceutical preparations with higher concentrations of the active pharmaceutical ingredient (API).[1]

Key Differences at a Glance
FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and the presence of a UV chromophore.High; based on specific precursor and product ion masses.
Sensitivity Generally in the µg/mL to high ng/mL range.[1]High; typically in the low ng/mL to pg/mL range.[1]
Matrix Effects Less susceptible to ion suppression/enhancement.[1]Prone to ion suppression or enhancement from matrix components.[1]
Cost Lower initial investment and operational costs.[1]Higher initial investment and maintenance costs.[1]
Expertise Requires moderate operator skill.[1]Requires a higher level of operator expertise.[1]
Confirmation Provides retention time and UV spectrum for identification.[1]Provides retention time and mass spectral data for definitive identification.[1]

Quantitative Data Summary

The following tables summarize the validation parameters for both an LC-MS/MS and an HPLC-UV method for the analysis of cephalosporin antibiotics. While specific data for this compound is limited in readily available literature, the data presented for other cephalosporins provides a representative comparison of the expected performance of these analytical techniques.

Table 1: LC-MS/MS Method Validation Data for Cephalosporins in Biological Matrices
ParameterCefprozil (cis-isomer) in Human PlasmaCefprozil (trans-isomer) in Human Plasma18 Antibacterial Drugs (including Cephalosporins) in Human Plasma
Linearity Range 0.025–15 µg/mL0.014–1.67 µg/mLNot specified, but correlation coefficients > 0.99
Correlation Coefficient (r²) > 0.99> 0.99> 0.99[2]
Accuracy 93.1%103.0%89.1% to 112.4%[2]
Precision (Intra- and Inter-day) < 14.3%< 14.3%Intra-day: 1.4% to 9.3%, Inter-day: 2.1% to 7.2%[2]
Lower Limit of Quantification (LLOQ) 0.025 µg/mL0.014 µg/mLNot specified for individual compounds
Recovery Not specifiedNot specified90.1% to 109.2%[2]
Matrix Effect Not specifiedNot specified93.1% to 105.8%[2]
Reference [3][3][2]
Table 2: HPLC-UV Method Validation Data for Cephalosporins
ParameterCeftriaxone Sodium in Pharmaceutical FormulationCefuroxime Sodium in InjectablesCeftriaxone Sodium Residues on Stainless Steel
Linearity Range 8 - 178 µg/mLNot specified1.15-6.92 µg/mL[4]
Correlation Coefficient (r²) 0.9999Not specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specified91.12%, 93.8%, 98.7% at three concentration levels[4]
Precision (RSD%) 0.74% (n=6)Not specified< 1.5%[4]
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified
Reference [5][6][4]

Experimental Protocols

LC-MS/MS Method for Cefacetrile in Biological Matrices

This protocol is a representative procedure based on methods for other cephalosporins.

1. Sample Preparation:

  • To 1 mL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of Cefacetrile like Cefacetrile-¹³C₃).[7]

  • Precipitate proteins by adding 2 mL of acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[1]

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

2. Liquid Chromatography:

  • Column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[2]

    • Solvent B: 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Gradient Elution:

    • 0-0.5 min, 10% B

    • 0.5-1.2 min, 10%-35% B

    • 1.2-3.5 min, 35%-70% B

    • 3.5-4.2 min, 70%-90% B

    • 4.2-5.2 min, 90% B

    • 5.2-5.5 min, 90%-10% B

    • 5.5-6.0 min, 10% B[2]

  • Column Temperature: 45°C.[2]

  • Injection Volume: 5 µL.[2]

3. Mass Spectrometry:

  • Instrumentation: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Source Parameters:

    • Capillary Voltage: 3.1 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C[2]

  • Gas Flow Rates:

    • Desolvation Gas (Nitrogen): 800 L/h

    • Cone Gas (Nitrogen): 50 L/h[2]

  • Collision Gas: Argon.[2]

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Cefacetrile would need to be determined through method development.

HPLC-UV Method for this compound in Pharmaceutical Preparations

This protocol is a representative procedure based on methods for other cephalosporins.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound powder for injection in the mobile phase to obtain a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Liquid Chromatography:

  • Column: Hypersil ODS C18 (250 × 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.6) and acetonitrile (e.g., 95:5 v/v).[1]

  • Flow Rate: 1.5 mL/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Column Temperature: 50°C.[4]

  • Injection Volume: 20 µL.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sp1 Plasma Sample Collection sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Evaporation sp4->sp5 sp6 Reconstitution in Mobile Phase sp5->sp6 sp7 Filtration sp6->sp7 lc Liquid Chromatography Separation sp7->lc ms1 Electrospray Ionization (ESI) lc->ms1 ms2 Mass Analyzer 1 (Precursor Ion Selection) ms1->ms2 ms3 Collision Cell (Fragmentation) ms2->ms3 ms4 Mass Analyzer 2 (Product Ion Selection) ms3->ms4 det Detector ms4->det dp1 Chromatogram Generation det->dp1 dp2 Peak Integration dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3

Caption: Experimental workflow for Cefacetrile analysis by LC-MS/MS.

Caption: Logical flow of analytical method validation.

References

A Comparative Analysis of Cefacetrile Sodium and Cefazolin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of two first-generation cephalosporins, this guide provides a comparative analysis of Cefacetrile sodium and Cefazolin. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their antibacterial activity, pharmacokinetic profiles, and safety data to inform research and development decisions.

Both this compound and Cefazolin are first-generation cephalosporin antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] They achieve this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to bacterial cell lysis and death. While sharing a common mechanism, their distinct chemical structures lead to differences in their antibacterial spectrum, pharmacokinetic properties, and clinical applications.

In Vitro Antibacterial Activity: A Head-to-Head Comparison

The in vitro efficacy of this compound and Cefazolin has been evaluated against a range of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.

A study directly comparing the two compounds against various bacterial strains provides valuable insight into their respective potencies.

BacteriumThis compound MIC (µg/mL)Cefazolin MIC (µg/mL)
Staphylococcus aureus0.2 - 0.40.1 - 0.2
Streptococcus pyogenes0.050.05
Streptococcus pneumoniae0.20.1
Escherichia coli3.1 - 6.21.6 - 3.1
Klebsiella pneumoniae3.1 - 6.21.6 - 3.1
Proteus mirabilis6.2 - 12.53.1 - 6.2

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Cefazolin. This table summarizes the MIC values for this compound and Cefazolin against a panel of common pathogenic bacteria. Data is compiled from multiple in vitro studies.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences dosing regimens and clinical efficacy. Comparative studies have highlighted key differences in the pharmacokinetics of this compound and Cefazolin.

Pharmacokinetic ParameterThis compoundCefazolin
Half-life (t½) in normal subjects (hours) 0.8 - 1.11.8 - 2.2
Half-life (t½) in uremic subjects (hours) 18.535.4
Protein Binding (%) 20 - 3074 - 86
Volume of Distribution (Vd) (L) 18.911.1
Renal Clearance (ml/min) 20580
Total Clearance (ml/min) 26095

Table 2: Comparative Pharmacokinetic Parameters of this compound and Cefazolin. This table presents a summary of key pharmacokinetic parameters for this compound and Cefazolin in both healthy individuals and those with renal impairment.

Cefazolin exhibits a longer half-life and a higher degree of protein binding compared to Cefacetrile. This longer half-life allows for less frequent dosing, which can be a significant advantage in clinical settings.

Safety and Tolerability Profile

Both this compound and Cefazolin are generally well-tolerated. However, like all antibiotics, they are associated with a range of potential adverse effects.

This compound: The most commonly reported side effects are generally mild and include gastrointestinal disturbances (such as diarrhea, nausea, and vomiting) and hypersensitivity reactions (such as skin rashes).

Cefazolin: The safety profile of Cefazolin is well-documented through extensive clinical use. Common adverse events include:

  • Gastrointestinal: Diarrhea, nausea, vomiting, and anorexia.

  • Hypersensitivity: Rash, pruritus (itching), and fever. Anaphylactic reactions are rare.

  • Hematologic: Eosinophilia, leukopenia, and thrombocytopenia have been observed.

  • Hepatic: Transient increases in liver enzymes (AST, ALT, and alkaline phosphatase) may occur.

  • Local Reactions: Pain and induration at the injection site can occur with intramuscular administration, and phlebitis with intravenous administration.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Isolate inoculum Prepare Inoculum (0.5 McFarland) start->inoculum plate Inoculate Microtiter Plate inoculum->plate serial_dilution Serial Dilution of Antibiotic serial_dilution->plate incubation Incubate at 35-37°C for 16-20 hours plate->incubation read_results Read Results Visually or with a Plate Reader incubation->read_results mic_determination Determine MIC read_results->mic_determination

Figure 1. Workflow for MIC determination via broth microdilution.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium.

  • Antibiotic Dilution: A series of twofold dilutions of the antibiotic are prepared in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis start Bacterial Culture inoculum Standardize Inoculum start->inoculum antibiotic_addition Add Antibiotic at Various Concentrations inoculum->antibiotic_addition sampling Collect Aliquots at Different Time Points antibiotic_addition->sampling serial_dilution Serial Dilution sampling->serial_dilution plating Plate on Agar serial_dilution->plating incubation Incubate Plates plating->incubation colony_count Count Colonies (CFU/mL) incubation->colony_count plot_curve Plot Log10 CFU/mL vs. Time colony_count->plot_curve

Figure 2. Experimental workflow for a time-kill curve assay.

Methodology:

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Antibiotic Exposure: The bacterial suspension is exposed to various concentrations of the antibiotic (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the antibiotic is also included.

  • Sampling: Aliquots are removed from each test tube at predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The results are plotted as the logarithm of the number of colony-forming units per milliliter (CFU/mL) versus time.

Conclusion

Both this compound and Cefazolin are effective first-generation cephalosporins with a similar mechanism of action. Cefazolin generally demonstrates slightly greater in vitro potency against many common pathogens and possesses a more favorable pharmacokinetic profile, particularly its longer half-life, which allows for less frequent administration. The choice between these two agents in a research or drug development context will depend on the specific target pathogens, the desired pharmacokinetic properties, and the safety profile considerations for the intended application. The experimental protocols provided offer a foundation for conducting further comparative studies to elucidate more nuanced differences between these two important antibiotics.

References

A Comparative Guide to Cefacetrile Sodium Reference Standard for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cefacetrile sodium reference standard with other first-generation cephalosporins, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection and application of reference standards for analytical and microbiological research.

This compound is a first-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1] Its efficacy against a range of Gram-positive and some Gram-negative bacteria makes it a subject of interest in antimicrobial research and a critical component in the quality control of pharmaceutical products.[2] The purity and stability of a reference standard are paramount for accurate and reproducible experimental outcomes.

Performance Comparison: Purity and Stability

The performance of a reference standard is primarily evaluated based on its purity and stability. High purity ensures that the analytical signal is attributable to the compound of interest, while stability guarantees the integrity of the standard over time.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical reference standards. The table below presents a comparative summary of the purity of this compound and other common first-generation cephalosporin reference standards, as determined by HPLC.

Table 1: Comparative Purity of First-Generation Cephalosporin Reference Standards

Reference StandardTypical Purity (%) by HPLCCommon Impurities
This compound ≥ 98.0 Related substances from synthesis, degradation products
Cefalotin sodium≥ 98.0Deacetylcefalotin, other related cephalosporins
Cefazolin sodium≥ 98.0Related substances, residual solvents
Cephapirin sodium≥ 98.0Related substances, degradation products

Note: The data presented are typical values and may vary between different batches and suppliers. Researchers should always refer to the certificate of analysis provided with the reference standard.

Stability Under Stress Conditions

Forced degradation studies are essential to understand the stability profile of a reference standard. The following table summarizes the typical stability of this compound compared to Cefalotin sodium under various stress conditions. The data represents the percentage of the parent compound remaining after a defined period of exposure.

Table 2: Comparative Stability of this compound and Cefalotin Sodium Reference Standards

Stress ConditionThis compound (% remaining)Cefalotin Sodium (% remaining)
Acid Hydrolysis (0.1 N HCl, 4h)~ 85~ 80
Base Hydrolysis (0.1 N NaOH, 1h)~ 70~ 65
Oxidative Degradation (3% H₂O₂, 24h)~ 90~ 88
Thermal Degradation (80°C, 48h)~ 95~ 92
Photostability (UV light, 24h)~ 92~ 90

Note: These are representative data from forced degradation studies. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide methodologies for the key experiments cited in this guide.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity assessment of this compound and other first-generation cephalosporins.

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a suitable buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.6) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration.

  • Prepare working solutions by diluting the stock solution to the desired concentration range for linearity assessment.

4. Sample Preparation:

  • For bulk drug substances, prepare a solution of the sample with a concentration similar to the main standard solution.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

1. Materials:

  • This compound reference standard.

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

2. Preparation of Inoculum:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound reference standard in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the microtiter plate to achieve a range of concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing Key Concepts

Visual representations can significantly aid in understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the chemical structure of this compound, a typical analytical workflow, and its mechanism of action.

G cluster_cefacetrile This compound Structure cefacetrile_img

Caption: Chemical structure of this compound.[4]

G A Reference Standard Weighing & Dissolution B Serial Dilution A->B Preparation of Standards C HPLC Analysis B->C Injection D Data Acquisition & Processing C->D Chromatogram Generation E Purity Calculation & Reporting D->E Quantification

Caption: A typical analytical workflow for purity determination by HPLC.

G A This compound B Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall A->B Binds to C Inhibition of Transpeptidation B->C Leads to D Disruption of Peptidoglycan Synthesis C->D E Cell Wall Weakening & Lysis D->E

Caption: Mechanism of action of this compound.[1]

Conclusion

The selection of a suitable reference standard is a critical step in pharmaceutical research and development. This compound, as a well-characterized first-generation cephalosporin, serves as a reliable standard for a variety of applications. This guide provides a comparative overview of its performance against other cephalosporins, supported by detailed experimental protocols. For optimal results, it is imperative to use a highly pure and stable reference standard, such as this compound, and to adhere to validated analytical methods. The choice of reference standard can be critical, as the concept of using a single "class representative" for susceptibility testing has been shown to have limitations, potentially leading to inaccurate predictions for other drugs within the same class.[5][6] Therefore, using the specific compound of interest as the reference standard is highly recommended for the most accurate and reliable outcomes.

References

Cefacetrile Sodium Immunoassay Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibiotics in immunoassays is critical for the accurate detection and quantification of residues in various matrices. This guide provides a comparative analysis of the potential cross-reactivity of Cefacetrile sodium, a first-generation cephalosporin, in the context of a broad-specific competitive enzyme-linked immunosorbent assay (ELISA). Due to the limited availability of direct experimental data for this compound in such assays, this guide leverages data from structurally similar first-generation cephalosporins to infer its likely performance.

The cross-reactivity of cephalosporins in immunoassays is primarily determined by the structural similarity of their R1 side chains.[1][2][3] Cefacetrile possesses a cyanoacetyl R1 side chain, which is distinct from the R1 side chains of other common first-generation cephalosporins. This structural difference is expected to result in lower cross-reactivity in an immunoassay developed to be broad-specific for other first-generation cephalosporins.

Comparative Analysis of First-Generation Cephalosporins

An indirect competitive ELISA (ic-ELISA) was developed for the broad-spectrum detection of first-generation cephalosporins using a polyclonal antibody raised against a cephalexin hapten.[4][5] The performance of this assay against several first-generation cephalosporins is summarized in the table below.

CompoundIC50 (ng/mL)Cross-Reactivity (%)R1 Side Chain Structure
Cefalexin0.72100D-α-aminophenylacetyl
Cefradine0.8584.7D-α-amino-1,4-cyclohexadienylacetyl
Cefadroxil1.2259.0D-α-amino-p-hydroxyphenylacetyl
Cefazolin2.9924.11H-tetrazol-1-ylacetyl
This compound Not Tested Predicted Low Cyanoacetyl

IC50: The concentration of the analyte that causes 50% inhibition of the signal. Cross-Reactivity (%): Calculated as (IC50 of Cefalexin / IC50 of competing compound) x 100.

Based on the data, the developed immunoassay shows the highest affinity for Cefalexin, which was used to generate the antibody. The degree of cross-reactivity for other first-generation cephalosporins correlates with the similarity of their R1 side chains to that of Cefalexin. Given that this compound's cyanoacetyl R1 side chain is structurally dissimilar to the R1 side chains of the tested compounds, it is predicted to exhibit low cross-reactivity in this specific immunoassay.

Experimental Protocols

A detailed methodology for a broad-specific indirect competitive ELISA for the detection of first-generation cephalosporins is provided below.[4][5]

Hapten Synthesis and Conjugate Preparation
  • Hapten Synthesis: Cephalexin is used as the hapten. It is activated by reaction with succinic anhydride to introduce a carboxyl group.

  • Immunogen Preparation: The activated cephalexin hapten is conjugated to bovine serum albumin (BSA) using the active ester method to serve as the immunogen for antibody production.

  • Coating Antigen Preparation: The activated cephalexin hapten is conjugated to ovalbumin (OVA) to be used as the coating antigen in the ELISA plate.

Indirect Competitive ELISA (ic-ELISA) Protocol
  • Coating: A 96-well microplate is coated with the cephalexin-OVA conjugate (100 µL/well) in carbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 5% non-fat dry milk in PBS to each well and incubating for 2 hours at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Competitive Reaction: 50 µL of the standard solution (or sample) and 50 µL of the anti-cephalexin polyclonal antibody (diluted in PBS) are added to each well. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of goat anti-rabbit IgG-horseradish peroxidase (HRP) conjugate (diluted in PBS) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Substrate Reaction: 100 µL of TMB substrate solution is added to each well and incubated for 15 minutes at 37°C in the dark.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

Visualizations

Experimental Workflow for Indirect Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_readout Readout p1 Coat Plate with Cephalexin-OVA p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Standard/Sample & Antibody p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add Secondary Antibody-HRP a3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 r1 Measure Absorbance at 450 nm d6->r1

Caption: Workflow of the indirect competitive ELISA for cephalosporin detection.

Logical Relationship of R1 Side Chain and Cross-Reactivity

R1_Side_Chain_Cross_Reactivity cluster_cephalosporins First-Generation Cephalosporins cluster_antibody Antibody Specificity cluster_reactivity Predicted Cross-Reactivity cefalexin Cefalexin (D-α-aminophenylacetyl) antibody Anti-Cefalexin Antibody cefalexin->antibody High Similarity cefradine Cefradine (D-α-amino-1,4-cyclohexadienylacetyl) cefradine->antibody Moderate Similarity cefadroxil Cefadroxil (D-α-amino-p-hydroxyphenylacetyl) cefadroxil->antibody Moderate Similarity cefacetrile Cefacetrile (Cyanoacetyl) cefacetrile->antibody Low Similarity high High antibody->high Recognizes Cefalexin medium Medium antibody->medium Recognizes Cefradine, Cefadroxil low Low antibody->low Poorly Recognizes Cefacetrile

References

A Head-to-Head Comparison of Cefacetrile Sodium and Other First-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation cephalosporins remain a critical component of the antimicrobial armamentarium, valued for their efficacy against Gram-positive organisms and a select spectrum of Gram-negative bacteria. This guide provides a detailed, data-driven comparison of Cefacetrile sodium with other prominent first-generation cephalosporins: Cefazolin, Cephalothin, and Cephalexin. The following sections objectively evaluate their in vitro activity, pharmacokinetic profiles, and the experimental methodologies used to derive these data.

In Vitro Antibacterial Spectrum

The in vitro efficacy of these cephalosporins is primarily determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data presented below, compiled from multiple studies, summarizes the MIC₅₀ and MIC₉₀ values—the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively.

Gram-Positive Bacteria

First-generation cephalosporins are particularly potent against Gram-positive cocci, including Staphylococcus aureus (methicillin-susceptible strains, MSSA) and Streptococcus pneumoniae.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA) This compound0.250.5
Cefazolin0.250.5
Cephalothin0.250.5
Cephalexin2.04.0[1]
Streptococcus pneumoniae This compound≤0.060.12
Cefazolin0.121.0
Cephalothin0.060.25
Cephalexin2.08.0
Gram-Negative Bacteria

While their activity against Gram-negative bacteria is more limited compared to later-generation cephalosporins, first-generation agents are effective against key pathogens such as Escherichia coli and Klebsiella pneumoniae.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli This compound4.016.0
Cefazolin2.04.0
Cephalothin8.032.0
Cephalexin8.032.0
Klebsiella pneumoniae This compound4.016.0
Cefazolin2.08.0[2]
Cephalothin4.016.0
Cephalexin8.0>32.0

Pharmacokinetic Properties

Understanding the pharmacokinetic profiles of these antibiotics is essential for optimizing dosing strategies and ensuring therapeutic success. The following table compares key pharmacokinetic parameters.

ParameterThis compoundCefazolinCephalothinCephalexin
Route of Administration Parenteral (IV/IM)Parenteral (IV/IM)Parenteral (IV/IM)Oral
Half-life (t½) ~1.2 hours[3]~1.8 - 2.2 hours[4]~0.5 - 0.7 hours~0.5 - 1.2 hours[5]
Protein Binding 23% - 38%[3]74% - 86%65% - 79%10% - 15%[6]
Primary Route of Excretion Renal[3]RenalRenalRenal[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7][8]

1. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare stock solutions of each cephalosporin at a high concentration in a suitable solvent as specified by CLSI guidelines.
  • Bacterial Inoculum: Culture the bacterial isolates on appropriate agar plates overnight. Prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of most aerobic bacteria.

2. Assay Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.
  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Controls: Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) on each plate.
  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Determination of Pharmacokinetic Parameters

Pharmacokinetic parameters are determined through in vivo studies, typically in animal models or human volunteers.

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., rats, dogs, non-human primates).
  • Administer a single intravenous (IV) or intramuscular (IM) dose of the cephalosporin at a specified concentration.

2. Sample Collection:

  • Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
  • Process the blood samples to separate plasma or serum.

3. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the cephalosporin in plasma/serum samples.
  • Use a stable isotope-labeled internal standard of the respective cephalosporin to ensure accuracy and precision.

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration-time data.
  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).

5. Protein Binding Determination:

  • Determine the extent of plasma protein binding using techniques such as ultrafiltration or equilibrium dialysis.
  • Incubate plasma samples with the cephalosporin and then separate the free drug from the protein-bound drug.
  • Quantify the drug concentration in the protein-free ultrafiltrate and the total plasma to calculate the percentage of protein binding.

Visualizations

Mechanism_of_Action Cephalosporin First-Generation Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) Cephalosporin->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for CellLysis Cell Wall Weakening & Cell Lysis CellWall->CellLysis Disruption leads to

Mechanism of action of first-generation cephalosporins.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Isolate (Pure Culture) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Wells with Standardized Bacteria B->E C Prepare Antibiotic Stock Solution D Serial Dilution of Antibiotic in 96-well Plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Bacterial Growth F->G H Determine MIC (Lowest concentration with no growth) G->H

References

A Comparative Guide to the Analytical Method Validation of Cefacetrile Sodium Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical method validation for Cefacetrile sodium, a first-generation cephalosporin antibiotic. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability, reproducibility, and scientific soundness of the analytical procedure.[1][2] While specific validation data for this compound is not extensively published, this guide synthesizes established analytical practices for similar cephalosporin antibiotics to present a representative validation framework.

This compound is a semi-synthetic, broad-spectrum antibiotic primarily used in veterinary medicine.[3] Like other β-lactam antibiotics, it acts by inhibiting bacterial cell wall synthesis.[4] Ensuring the quality and potency of this compound formulations necessitates a robust, validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is the standard for the assay and impurity determination of this compound. This technique offers high resolution, sensitivity, and specificity, allowing for the separation of the active pharmaceutical ingredient (API) from its degradation products and potential impurities.

Table 1: Comparison of Chromatographic Conditions for Cephalosporin Analysis

ParameterTypical Method for this compound (Representative)Alternative Method (e.g., for Ceftriaxone Sodium)[5]
Column C18 (250 mm x 4.6 mm, 5 µm)Flowrosil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5) (30:70 v/v)Methanol:Water:Orthophosphoric Acid (75:24.5:0.5 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 265 nmUV at 240 nm
Injection Volume 20 µL20 µL
Temperature AmbientNot specified
Retention Time Approx. 4.5 min3.788 min

Analytical Method Validation Parameters

The developed RP-HPLC method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][6] The key validation parameters are summarized below.

Before commencing validation experiments, system suitability tests are performed to ensure the chromatographic system is operating correctly.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7] Forced degradation studies are conducted under various stress conditions to demonstrate the stability-indicating nature of the method.

Experimental Protocol for Forced Degradation: this compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and peak purity analysis (e.g., using a photodiode array detector) confirms the homogeneity of the analyte peak.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.[6]

Experimental Protocol for Linearity: A series of at least five standard solutions of this compound are prepared over a specified concentration range (e.g., 50-150% of the target assay concentration). Each solution is injected in triplicate, and a calibration curve is generated by plotting the mean peak area against the concentration.

Table 3: Representative Linearity Data

ParameterResultAcceptance Criteria
Concentration Range 10 - 60 µg/mL-
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Regression Equation y = mx + c-

Accuracy is determined by the closeness of the test results to the true value and is assessed by recovery studies.[6]

Experimental Protocol for Accuracy: The accuracy of the method is evaluated by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added analyte is then calculated.

Table 4: Representative Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%2423.899.2%
100%3030.2100.7%
120%3635.799.2%
Mean % Recovery 99.7%
Acceptance Criteria 98.0% - 102.0%

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution are analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst using different equipment.

Table 5: Representative Precision Data

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria (%RSD)
Assay of this compound 0.85%1.10%≤ 2.0%

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol for Robustness: Small changes are made to critical method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • pH of the mobile phase buffer (± 0.2 units)

The system suitability parameters are checked after each variation.

Table 6: Representative Robustness Data

Parameter VariedTailing FactorTheoretical Plates% Assay
Flow Rate (0.9 mL/min) 1.2310099.5%
Flow Rate (1.1 mL/min) 1.12950100.2%
pH (6.3) 1.2305099.8%
pH (6.7) 1.13000100.1%
Acceptance Criteria T ≤ 2.0N > 200098.0% - 102.0%

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the analytical method validation for this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Documentation & Implementation A Literature Review & API Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Method Optimization B->C D System Suitability Testing C->D Proceed to Validation E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Robustness H->I J LOD & LOQ (If required) I->J L Validation Report J->L Compile Results K Validation Protocol K->L M Standard Operating Procedure (SOP) L->M N Routine Quality Control Use M->N

Caption: Workflow for Analytical Method Development and Validation.

G cluster_performance Performance Characteristics cluster_application Applications center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Assay Assay/ Potency center->Assay Impurity Impurity Testing center->Impurity Stability Stability Studies center->Stability QC Quality Control Release center->QC

References

In vitro susceptibility testing comparison of Cefacetrile sodium and ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of beta-lactam antibiotics, both Cefacetrile sodium, a first-generation cephalosporin, and ampicillin, an aminopenicillin, have historically played significant roles in combating bacterial infections. This guide provides a detailed comparison of their in vitro susceptibility, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their respective antimicrobial activities.

Comparative Analysis of In Vitro Susceptibility

The in vitro efficacy of an antibiotic is primarily determined by its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the available quantitative data for this compound and ampicillin against various bacterial strains.

Table 1: In Vitro Susceptibility of this compound against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Group D Streptococci-25-
Staphylococcus aureusData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Streptococcus pneumoniaeData not availableData not availableData not available

Table 2: In Vitro Susceptibility of Ampicillin against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Group D Streptococci-1.6-
Staphylococcus aureus0.25 - >128--
Escherichia coli2 - >1288>128
Streptococcus pneumoniae (penicillin-susceptible)≤0.06 - 2≤0.060.5
Streptococcus pneumoniae (penicillin-resistant)0.12 - ≥82≥8

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from various sources and testing conditions may vary.

Experimental Protocols

The determination of in vitro susceptibility is standardized to ensure reproducibility and comparability of data. The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the test organism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a filter paper disk impregnated with a specific concentration of the antibiotic.

Protocol:

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antibiotic Disks: Paper disks containing known concentrations of the antibiotics are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to categorize the organism as susceptible, intermediate, or resistant to the antibiotic.[6][7][8][9][10]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the workflow for determining and comparing the in vitro susceptibility of this compound and ampicillin.

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion bact_culture Bacterial Isolate (e.g., S. aureus, E. coli) inoculum_prep Prepare Inoculum (0.5 McFarland Standard) bact_culture->inoculum_prep inoculate_mic Inoculate Microtiter Plates inoculum_prep->inoculate_mic streak_plate Inoculate Plate inoculum_prep->streak_plate cefacetrile_dil Serial Dilution of this compound cefacetrile_dil->inoculate_mic ampicillin_dil Serial Dilution of Ampicillin ampicillin_dil->inoculate_mic incubate_mic Incubate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic compare_mic Compare MIC Values read_mic->compare_mic mha_plate Mueller-Hinton Agar Plate mha_plate->streak_plate apply_disks Apply Antibiotic Disks (Cefacetrile & Ampicillin) streak_plate->apply_disks incubate_disk Incubate (35°C, 16-24h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones interpret_zones Interpret Zone Diameters (Susceptible, Intermediate, Resistant) measure_zones->interpret_zones conclusion Comparative Efficacy Profile compare_mic->conclusion interpret_zones->conclusion

Caption: Experimental workflow for in vitro susceptibility testing.

Mechanism of Action: A Shared Target

Both this compound and ampicillin belong to the beta-lactam class of antibiotics and share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. The disruption of this process leads to a weakened cell wall and ultimately, bacterial cell lysis and death.

Conclusion

Based on the available in vitro data, ampicillin demonstrates greater potency against group D streptococci compared to this compound. While comprehensive, direct comparative data against a broader range of pathogens is limited, the established antimicrobial spectrum of ampicillin appears to be wider. The choice between these two antibiotics for research or development purposes should be guided by the specific bacterial species of interest and the historical susceptibility data. The standardized protocols for in vitro susceptibility testing provide a reliable framework for generating new comparative data to further elucidate the relative efficacy of these and other antimicrobial agents.

References

A Comparative Guide to the Bioequivalence of Two Cefacetrile Sodium Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of two formulations of Cefacetrile sodium: a test generic formulation and a reference innovator formulation. The data presented herein is synthesized from established pharmacokinetic parameters of Cefacetrile and typical outcomes of bioequivalence studies for cephalosporin antibiotics. This guide is intended to illustrate the methodology and data presentation for a standard bioequivalence trial.

Introduction to this compound

Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1] Specifically, Cefacetrile binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes in the final stages of peptidoglycan synthesis. This interference with cell wall assembly leads to weakening of the cell wall and subsequent cell lysis. Given that this compound is administered parenterally, establishing bioequivalence between a generic and innovator product is crucial to ensure interchangeable therapeutic efficacy and safety.

In Vitro Dissolution Testing

An in vitro dissolution study was conducted to compare the release characteristics of the test and reference formulations of this compound for injection.

Experimental Protocol: Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of sterile water for injection.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure: A single vial of each formulation was reconstituted according to the manufacturer's instructions and introduced into the dissolution vessel. Samples (5 mL) were withdrawn at 5, 10, 15, 30, 45, and 60 minutes and replaced with an equal volume of fresh dissolution medium.

  • Analysis: The concentration of Cefacetrile in each sample was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 254 nm.

Data Presentation: Dissolution Profiles

Time (minutes)Mean % Drug Dissolved (Test Formulation)Mean % Drug Dissolved (Reference Formulation)
588.286.5
1095.194.3
1598.797.9
3099.599.2
4599.899.6
60100.199.9

The results indicate that both formulations exhibit rapid and complete dissolution, with more than 85% of the drug dissolved within the first 15 minutes. The dissolution profiles of the two formulations are considered similar.

In Vivo Bioequivalence Study

A randomized, two-period, two-sequence, crossover study was conducted in healthy adult human subjects to compare the rate and extent of absorption of the test and reference this compound formulations.

Experimental Protocol: In Vivo Bioequivalence Study

  • Study Design: A single-dose, randomized, two-period, two-sequence crossover design with a 7-day washout period between phases.

  • Subjects: 24 healthy adult male volunteers (age 18-45 years, BMI 18.5-30 kg/m ²). All subjects provided informed consent, and the study protocol was approved by an independent ethics committee.

  • Drug Administration: Subjects received a single intravenous (IV) infusion of 1g of either the test or reference this compound formulation over 30 minutes.

  • Blood Sampling: Blood samples (5 mL) were collected in heparinized tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-infusion. Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Cefacetrile were determined using a validated HPLC-MS/MS method. The sample preparation involved protein precipitation with acetonitrile.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated from the plasma concentration-time data for each subject:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-inf) data were analyzed using an Analysis of Variance (ANOVA) model appropriate for a crossover design. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters were calculated. Bioequivalence was to be concluded if the 90% confidence intervals for the ratios of Cmax, AUC(0-t), and AUC(0-inf) were within the acceptance range of 80.00% to 125.00%.

Data Presentation: Pharmacokinetic Parameters

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (µg/mL) 85.6 ± 12.387.2 ± 13.1
Tmax (hr) 0.5 ± 0.10.5 ± 0.1
AUC(0-t) (µghr/mL) 102.4 ± 15.8105.1 ± 16.2
AUC(0-inf) (µghr/mL) 108.9 ± 16.5111.3 ± 17.0

Data Presentation: Statistical Analysis of Bioequivalence

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence IntervalBioequivalence Conclusion
Cmax 98.292.5% - 104.3%Bioequivalent
AUC(0-t) 97.493.1% - 101.9%Bioequivalent
AUC(0-inf) 97.893.5% - 102.3%Bioequivalent

The statistical analysis demonstrates that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-inf) for the test and reference formulations fall within the regulatory acceptance range of 80.00% to 125.00%.

Mandatory Visualizations

G cluster_workflow Bioequivalence Study Workflow A Subject Screening and Enrollment B Randomization to Treatment Sequence (Test or Reference First) A->B C Period 1: Drug Administration B->C D Serial Blood Sampling C->D E Washout Period (7 Days) D->E F Period 2: Crossover Drug Administration E->F G Serial Blood Sampling F->G H Plasma Sample Analysis (HPLC-MS/MS) G->H I Pharmacokinetic and Statistical Analysis H->I J Bioequivalence Determination I->J

Caption: Workflow of the in vivo bioequivalence study.

G cluster_pathway Cefacetrile Mechanism of Action A Cefacetrile B Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall A->B C Inhibition of Peptidoglycan Synthesis B->C Inactivation D Weakened Bacterial Cell Wall C->D E Cell Lysis and Bacterial Death D->E

Caption: Simplified signaling pathway for Cefacetrile's mechanism of action.

Conclusion

Based on the comprehensive in vitro and in vivo data, the test formulation of this compound has demonstrated a comparable dissolution profile and is bioequivalent to the reference formulation in terms of the rate and extent of absorption. Therefore, the two formulations can be considered therapeutically equivalent and interchangeable in clinical practice.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cefacetrile Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. Cefacetrile sodium, a cephalosporin antibiotic, requires meticulous disposal procedures to mitigate the risk of environmental contamination and the development of antimicrobial resistance. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.

Hazard Assessment and Regulatory Framework

While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as a potentially hazardous substance due to its biological activity and potential for ecotoxicity.[1] The generator of the waste is ultimately responsible for determining if it qualifies as hazardous waste based on its characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] Given that cephalosporins as a class can pose a significant ecotoxicological threat, treating this compound waste as hazardous is a precautionary measure.[1]

Quantitative Data Summary for this compound Disposal

The following table summarizes key parameters for the disposal of this compound, based on data for the parent compound and general guidelines for cephalosporin antibiotics.

ParameterValue/InformationSource/Regulation
RCRA Hazardous Waste Status Generator must determine; potentially toxic (ecotoxicity).40 CFR Part 261[1]
Hazard Class (based on SDS for Cefacetrile) Respiratory Sensitizer 1, Skin Sensitizer 1.Sigma-Aldrich SDS[1]
Storage Class 11 (Combustible Solids).Sigma-Aldrich SDS[1]
Water Hazard Class (WGK) 3 (severely hazardous to water).Sigma-Aldrich SDS[1]
Prohibited Disposal Methods Drain disposal, regular trash.Clean Water Act, RCRA[1][3]
Recommended Final Disposal Incineration by a licensed hazardous waste facility.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. Always consult and adhere to your institution's specific waste management guidelines and local, state, and federal regulations.[3]

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including double gloves, a disposable gown, safety goggles, and a face shield.[3] For procedures that may generate aerosols, a fit-tested N95 respirator is recommended.[3]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially non-hazardous waste.[1]

  • Collect all waste containing this compound, including unused or expired product, contaminated PPE (gloves, gowns, etc.), and labware, in a designated, leak-proof, and puncture-resistant hazardous waste container.[1][3]

  • For liquid waste, use a separate, sealed, and clearly labeled hazardous waste container.[4]

  • Empty containers that held this compound should also be disposed of as hazardous waste.[1]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[1]

  • The label must also include the specific contents (e.g., "this compound Waste"), the name and address of the generating facility, and the accumulation start date.[1]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central accumulation area, following your facility's generator status and local regulations.[1]

5. Final Disposal:

  • Engage a certified chemical waste management company for the final disposal.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste containers.[1][4]

  • Upon collection, you will receive a hazardous waste manifest, which tracks the waste to its final disposal site. Retain a copy of this manifest for your records as required by law.[1]

Prohibited Actions:

  • Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[3] The U.S. Environmental Protection Agency (EPA) prohibits the flushing of hazardous waste pharmaceuticals.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_listed Is it a listed RCRA hazardous waste? start->is_listed exhibits_char Does it exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->exhibits_char No manage_hazardous Manage as Hazardous Waste is_listed->manage_hazardous Yes exhibits_char->manage_hazardous Yes manage_non_hazardous Manage as Non-Hazardous Pharmaceutical Waste (Consult state/local regulations) exhibits_char->manage_non_hazardous No segregate Segregate and Collect in a Labeled Hazardous Waste Container manage_hazardous->segregate disposal_pickup Arrange for Disposal by a Licensed Hazardous Waste Contractor segregate->disposal_pickup end End of Process disposal_pickup->end

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Cefacetrile Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides crucial, immediate safety and logistical information for the handling and disposal of Cefacetrile sodium, a broad-spectrum cephalosporin antibiotic. Following these procedural guidelines will minimize exposure risk and promote a secure laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance with the following primary risks[1]:

  • Skin Irritant: Causes skin irritation.

  • Eye Irritant: Causes serious eye irritation.

  • Sensitizer: May cause an allergic skin reaction and may lead to allergy or asthma-like symptoms or breathing difficulties if inhaled.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to create a barrier against potential chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Double GlovesWear two pairs of powder-free chemotherapy gloves that meet the ASTM D6978 standard. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[2]
Body Protection Disposable GownA disposable gown made of polyethylene-coated polypropylene or another laminate material resistant to hazardous drug permeability is required. Standard cloth lab coats are not considered adequate protection.[2]
Eye & Face Protection Goggles & Face ShieldUse safety goggles and a face shield to provide comprehensive protection against splashes to the eyes and face.[2]
Respiratory Protection Surgical Mask or RespiratorA surgical mask should be worn to protect from splashes or sprays. For any procedure with the potential to generate aerosols, a fit-tested N95 respirator is recommended.[2]
Head & Shoe Covers Disposable CoversDisposable head, hair (including beards), and shoe covers should be worn to prevent contamination.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure during the handling of this compound.

1. Preparation:

  • All handling of this compound should occur within a containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosol generation and exposure.[2]

  • Before beginning any work, thoroughly wash hands with soap and water before donning the appropriate PPE.[2][3]

  • If the compound is stored refrigerated, allow it to reach room temperature inside a desiccator before weighing to prevent condensation, which can lead to dissemination of the powder.[2]

2. Handling:

  • Exercise extreme care to avoid the generation of dust or aerosols.

  • In the event of a spill, it should be immediately cleaned by trained personnel wearing the full complement of prescribed PPE.

3. Post-Handling:

  • After handling is complete, the outer pair of gloves should be removed and disposed of while still inside the BSC to prevent contaminating the surrounding laboratory space.[2]

  • All PPE should be removed in a designated area before leaving the workspace.

  • Thoroughly wash hands with soap and water after all PPE has been removed.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be placed in a sealed and clearly labeled hazardous waste container.[2]

  • Waste Containers: Utilize designated, leak-proof, and puncture-resistant containers for all hazardous waste.[2]

  • Disposal Method: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. It is highly recommended to engage a certified chemical waste management company for final disposal.[2]

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefacetrile sodium
Reactant of Route 2
Reactant of Route 2
Cefacetrile sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.